1,3-Diphenyl-2-buten-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
22573-24-6 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(Z)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |
InChI Key |
PLELHVCQAULGBH-SEYXRHQNSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
495-45-4 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Dypnone: A Comprehensive Technical Guide
Introduction
Dypnone (B8250878), chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that has garnered significant interest in various chemical industries. It serves as a valuable intermediate in the synthesis of a range of organic compounds, including pyrroles and pyrimidines.[1] Its applications extend to its use as a plasticizer for vinyl resins, a softening agent, an ultraviolet absorber in coatings, and as a base in the perfumery industry.[1] The discovery of dypnone is rooted in the exploration of condensation reactions of acetophenone (B1666503), leading to the development of several synthetic methodologies. This guide provides an in-depth technical overview of the core synthesis routes of dypnone, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant chemical and biological pathways.
Core Synthesis Methodologies
The synthesis of dypnone is primarily achieved through the self-condensation of two molecules of acetophenone. This reaction can be catalyzed by a variety of reagents, including acids and bases. The most prominent and historically significant methods include the use of aluminum tert-butoxide, polyphosphoric acid, and more recently, advanced solid acid catalysts like nano-crystalline sulfated zirconia.
Synthesis via Aluminum Tert-Butoxide Catalysis
One of the well-established methods for preparing dypnone involves the use of aluminum tert-butoxide as a catalyst. This procedure is a modification of the method developed by Adkins and Cox.[2]
Experimental Protocol:
-
Apparatus Setup: A 1-liter, round-bottomed, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a Vigreux column (35 cm) connected to a condenser and a receiver protected by a calcium chloride tube.[2]
-
Reagent Charging: The flask is charged with 345 g (400 ml) of dry xylene, 120 g (117 ml, 1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.[2]
-
Reaction Execution: The mixture is stirred and heated in an oil bath, maintaining the reaction temperature between 133°C and 137°C. Tert-butyl alcohol, a byproduct of the reaction, distills off at a vapor temperature of 80–85°C. The heating is continued for 2 hours after the distillation of the alcohol commences, with the heating bath maintained at 150–155°C.[2]
-
Work-up and Isolation: The reaction mixture is cooled to 100°C, and 40 ml of water is cautiously added in small portions with continuous stirring. The mixture initially forms a gel, which then breaks up upon further addition of water. The mixture is refluxed for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.[2] After cooling, the mixture is centrifuged to separate the aluminum hydroxide (B78521). The supernatant is collected, and the aluminum hydroxide pellet is washed multiple times with ether. The ether extracts are combined with the supernatant.[2]
-
Purification: The ether and tert-butyl alcohol are removed by distillation at atmospheric pressure. Xylene is then removed by distillation under reduced pressure (25–50 mm). The residue is transferred to a smaller flask for fractional distillation. Unreacted acetophenone is distilled at approximately 80°C/10 mm, and the final product, dypnone, is collected at 150–155°C/1 mm.[2]
Yield: This procedure typically yields 85–91 g (77–82%) of dypnone as a yellow liquid.[2]
Synthesis using Polyphosphoric Acid
A facile and cost-effective method for dypnone synthesis employs polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent.[3] This method offers good yields and utilizes a readily available and inexpensive reagent.[3]
Experimental Protocol:
-
Example 1:
-
Reaction Setup: A mixture of 120 g (1.0 mole) of acetophenone, 300 g of polyphosphoric acid, and 156 g of benzene (B151609) is prepared in a suitable reaction vessel.[3]
-
Reaction Conditions: The mixture is stirred and refluxed at approximately 70°C for 6 hours.[3]
-
Isolation: The reaction mixture is then subjected to distillation to isolate the dypnone.[3]
-
-
Example 2:
-
Reaction Setup: 49 g (0.41 mole) of acetophenone and 106 g of polyphosphoric acid are added to 60 cc of benzene.[3]
-
Reaction Conditions: The resulting mixture is refluxed with stirring at about 80°C for 7 hours.[3]
-
Work-up and Purification: The reaction mixture is washed with water and then distilled at 1 mm to yield 25 g of dypnone.[3]
-
Reaction Stoichiometry: 2 C₆H₅COCH₃ → C₁₆H₁₄O + H₂O[3]
Synthesis with Nano-crystalline Sulfated Zirconia
Modern synthetic approaches have focused on the use of heterogeneous solid acid catalysts to improve reaction efficiency, ease of catalyst separation, and reusability. Nano-crystalline sulfated zirconia (SZ) has emerged as a highly effective catalyst for the solvent-free self-condensation of acetophenone.[4]
Experimental Protocol:
-
Catalyst Preparation: Nano-crystalline sulfated zirconia is prepared via a two-step sol-gel method.[4]
-
Reaction Setup: The self-condensation of acetophenone is carried out in a liquid phase batch reactor equipped with a Dean-Stark apparatus to remove the water formed during the reaction.[4]
-
Reaction Conditions: In a typical experiment, the reaction is performed at 170°C for 7 hours using a calcined SZ catalyst (calcined at 650°C).[4]
-
Catalyst Reusability: The used SZ catalyst can be recovered by filtration, washed with acetone, and dried at 120°C overnight for subsequent reaction cycles.[4]
Performance: This method achieves a maximum dypnone selectivity of 92% with a 68.2% conversion of acetophenone.[4] The catalyst demonstrates good reusability with only a marginal decrease in activity over five cycles.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthesis methods of dypnone, allowing for a clear comparison of their efficiencies.
| Catalyst/Method | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Conversion (%) | Selectivity (%) | Reference(s) |
| Aluminum tert-butoxide | Acetophenone | Xylene | 133-137 | 2 | 77-82 | - | - | [2] |
| Polyphosphoric Acid (Ex. 1) | Acetophenone | Benzene | ~70 (reflux) | 6 | Good | - | - | [3] |
| Polyphosphoric Acid (Ex. 2) | Acetophenone | Benzene | ~80 (reflux) | 7 | ~51 | - | - | [3] |
| Nano-crystalline Sulfated Zirconia | Acetophenone | Solvent-free | 170 | 7 | - | 68.2 | 92 | [4][6] |
| Microwave-assisted (Cs-DTP/K-10) | Acetophenone | Solvent-free | 140 | - | - | - | 92 (trans-dypnone) | [7] |
Spectroscopic Characterization of Dypnone
The structural confirmation of synthesized dypnone is typically achieved through spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Infrared (IR) Spectroscopy: The IR spectrum of dypnone exhibits characteristic absorption bands. A strong band in the region of 1680-1640 cm⁻¹ corresponds to the C=C stretching vibration of the α,β-unsaturated system. The C=O stretching vibration of the ketone group is also prominent. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the dypnone molecule. The aromatic protons typically appear as multiplets in the downfield region. The vinyl proton and the methyl protons will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon-13 NMR spectrum shows signals for all the unique carbon atoms in the dypnone structure, including the carbonyl carbon, the carbons of the double bond, the methyl carbon, and the aromatic carbons.
-
Mechanism of Dypnone Formation
The synthesis of dypnone from acetophenone proceeds via an aldol (B89426) condensation mechanism, which involves the formation of an enolate followed by its reaction with another molecule of acetophenone and subsequent dehydration.
Caption: Mechanism of Dypnone Synthesis via Aldol Condensation.
Biological Relevance and Signaling Pathways
Dypnone belongs to the chalcone (B49325) family of compounds, which are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][4][7] As an α,β-unsaturated ketone, dypnone and its derivatives have the potential to interact with biological macromolecules, thereby modulating various signaling pathways. While specific signaling pathways for dypnone are not extensively studied, the pathways modulated by chalcones and α,β-unsaturated ketones provide a relevant framework.
One of the key pathways affected by this class of compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Chalcones have been shown to inhibit the activation of NF-κB.[5]
Caption: Inhibition of the NF-κB pathway by chalcones like dypnone.
Conclusion
The synthesis of dypnone has evolved from classical condensation reactions to more efficient and environmentally benign methods utilizing solid acid catalysts and microwave irradiation. The choice of synthetic route depends on factors such as desired yield, scalability, cost, and environmental considerations. The biological activities associated with the chalcone scaffold of dypnone open avenues for its application in drug discovery and development, particularly in the modulation of key signaling pathways involved in disease. This technical guide provides a foundational understanding for researchers and professionals working with this versatile chemical compound.
References
- 1. frinton.com [frinton.com]
- 2. researchgate.net [researchgate.net]
- 3. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of β-Methylchalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of β-methylchalcone, also known as (E)-1,3-diphenyl-2-methyl-2-propen-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development, where chalcones are a prominent structural motif.
Introduction
β-Methylchalcone is an α,β-unsaturated ketone belonging to the flavonoid family. The introduction of a methyl group at the β-position of the enone system can significantly influence its chemical reactivity, conformational preferences, and biological activity compared to the parent chalcone (B49325). Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and the interpretation of its interactions in biological systems. This guide summarizes key spectroscopic data and provides a detailed experimental protocol for its synthesis.
Synthesis of β-Methylchalcone
The most common and efficient method for the synthesis of β-methylchalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with propiophenone (B1677668).
General Experimental Protocol: Claisen-Schmidt Condensation[1][2][3][4][5]
Materials:
-
Propiophenone
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) (95%)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of propiophenone (e.g., 1.0 mmol) and benzaldehyde (e.g., 1.0 mmol) in 15-20 mL of ethanol with stirring.
-
Reaction Initiation: To the stirred solution, add a catalytic amount of a base, such as a pellet of NaOH or KOH.
-
Reaction Progress: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate may be observed.
-
Work-up: After the reaction is complete (typically a few hours), the mixture is cooled in an ice bath. The reaction is then neutralized or slightly acidified with glacial acetic acid or dilute HCl to precipitate the product fully.
-
Isolation and Purification: The crude β-methylchalcone is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of β-methylchalcone.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic proton, and the methyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 8.10 | Multiplet | - |
| Vinylic-H | ~7.50 | Singlet | - |
| Methyl-H | ~2.20 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 198 |
| Aromatic-C | 125 - 140 |
| Vinylic-C | 120 - 145 |
| Methyl-C | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) | 1650 - 1670 | Strong |
| C=C (alkene) | 1600 - 1640 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (aliphatic) | 2850 - 3000 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol, will exhibit absorption bands corresponding to electronic transitions within the conjugated system.
| Transition | Expected λmax (nm) |
| π → π* (B-band) | 240 - 280 |
| π → π* (K-band) | 300 - 350 |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Description |
| [M]⁺ | 222.29 | Molecular Ion |
| [M-CH₃]⁺ | 207 | Loss of a methyl group |
| [M-C₆H₅]⁺ | 145 | Loss of a phenyl group |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Conclusion
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of β-methylchalcone. The detailed experimental protocol for the Claisen-Schmidt condensation offers a practical starting point for its laboratory preparation. The tabulated spectroscopic data, while predictive, serves as a useful reference for the characterization and quality control of this important chalcone derivative. Further experimental verification of these spectroscopic parameters is encouraged to build a more complete and accurate public record for this compound.
An In-depth Technical Guide to the Physical Characteristics of 1,3-Diphenyl-2-buten-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-2-buten-1-one, commonly known as dypnone (B8250878), is an unsaturated ketone that serves as a valuable intermediate in organic synthesis. It is formed through the self-condensation of two molecules of acetophenone (B1666503).[1] Its chemical structure, featuring a conjugated system with two phenyl groups, imparts specific physical and chemical properties that are crucial for its application in various fields, including the synthesis of heterocyclic compounds like pyrroles and pyrimidines.[1] Dypnone also finds utility as a plasticizer, a perfumery base, and an ultraviolet absorber in coatings.[1] This guide provides a comprehensive overview of the physical characteristics of this compound, supported by experimental protocols and graphical representations of relevant workflows.
Core Physical and Chemical Properties
The physical properties of this compound have been reported across various sources. The compound is typically described as a yellow to orange crystalline solid or a yellowish, dense liquid.[1][2] A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O | [3][4][5] |
| Molecular Weight | 222.28 g/mol | [3][6] |
| CAS Number | 495-45-4 | [3][6] |
| Appearance | Yellow to orange crystalline solid or yellowish liquid | [1][2] |
| Boiling Point | 342.5 °C at 760 mmHg~170 °C at 3 mmHg | [3][7] |
| Melting Point | 68-69 °C | [8] |
| Density | 1.06 g/cm³ | [3] |
| Flash Point | 150.1 °C | [3] |
| Refractive Index | 1.586 | [3] |
| Vapor Pressure | 7.5E-05 mmHg at 25°C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and oils. | [9] |
| LogP | 3.97280 | [3] |
Experimental Protocols
Accurate determination of the physical properties of this compound is essential for its application and for quality control. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A sharp melting range (1-2 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is a key physical constant for a liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Solubility Determination
Understanding the solubility of a compound is critical for its use in reactions and formulations.
Apparatus:
-
Test tubes
-
Graduated pipettes or burette
-
Vortex mixer or stirring rod
-
Solvents to be tested (e.g., water, ethanol, diethyl ether, acetone)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.
-
Observe if the solid has completely dissolved.
-
If the solid has not dissolved, continue adding the solvent in small, measured increments, agitating after each addition, until the solid dissolves completely or a maximum volume of solvent is reached.
-
Record the volume of solvent required to dissolve the known mass of the compound. The solubility can then be expressed in terms of g/L or mol/L.
-
Repeat the procedure for each solvent to be tested.
Visualizations
Synthesis of this compound
The synthesis of dypnone from acetophenone is a classic example of a self-condensation reaction, often catalyzed by an acid. The general workflow for its synthesis and subsequent purification is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Physical Properties
The physical characteristics of this compound are interconnected and determined by its molecular structure.
Caption: Interrelation of molecular structure and physical properties.
References
- 1. frinton.com [frinton.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. scribd.com [scribd.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to 1,3-Diphenyl-2-buten-1-one (Dypnone)
CAS Number: 495-45-4 Synonyms: Dypnone (B8250878), β-Methylchalcone
This technical guide provides a comprehensive overview of 1,3-Diphenyl-2-buten-1-one (B1671007), a compound of significant interest in organic synthesis and with potential applications in materials science and drug development. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, commonly known as dypnone, is a yellowish liquid ketone.[1] It is the product of the self-condensation of two acetophenone (B1666503) molecules.[2][3] Dypnone is generally insoluble in water but soluble in organic solvents like alcohol and ether.[1][4] The presence of a conjugated system of double bonds and two phenyl groups contributes to its ability to absorb UV light, making it useful in photochemical applications and as a sunscreening agent.[1][5] The molecule exists as geometric isomers, with the trans-(E) isomer being the more stable and typically the major product of synthesis.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O | [4][7][8] |
| Molecular Weight | 222.28 g/mol | [4][7][8] |
| Appearance | Yellowish liquid or solid | [1][2][5] |
| Density | ~1.06 g/cm³ | [7] |
| Boiling Point | 340-345 °C at 760 mmHg (with partial decomposition) | [4] |
| 225 °C at 22 mmHg | [4] | |
| 150-155 °C at 1.0 mmHg | [4] | |
| Melting Point | -30 °C | [9] |
| Flash Point | 150.1 °C | [7] |
| Refractive Index (n_D^20) | 1.586 - 1.634 | [4][7] |
| LogP | 3.97 | [7] |
| Toxicity (LD₅₀, oral, rat) | 3.6 g/kg |[4] |
Synthesis and Experimental Protocols
The primary method for synthesizing dypnone is the self-condensation of acetophenone.[6] This reaction can be catalyzed by a variety of reagents, including acids and bases.[10] Historically, catalysts such as aluminum tert-butoxide, sodium ethoxide, and various aluminum halides have been employed.[10][11] More recent methods utilize solid acid catalysts and microwave irradiation to improve efficiency and yield.[10][12]
General Synthesis Reaction
The synthesis of dypnone from acetophenone is a classic example of a Claisen-Schmidt condensation, where an enolate reacts with a carbonyl compound followed by dehydration.
Caption: General reaction scheme for the synthesis of Dypnone.
Experimental Protocol: Synthesis via Aluminum tert-Butoxide Catalysis
This procedure is a modification of the method described by Adkins and Cox.[11]
Materials:
-
Dry xylene (400 ml)
-
Dry acetophenone (120 g, 1 mole)
-
Aluminum tert-butoxide (135 g, 0.55 mole)
-
Water
-
Ether
Equipment:
-
1-L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
35-cm Vigreux column
-
Condenser and receiver with a calcium chloride tube
-
Oil bath
Procedure:
-
Combine 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide in the flask.[11]
-
Begin stirring and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133-137 °C.[11]
-
tert-Butyl alcohol will distill over at a vapor temperature of 80-85 °C. Continue heating for 16-20 hours, by which time about 90% of the theoretical amount of alcohol should be collected.[11]
-
Cool the reaction mixture to 100 °C and cautiously add 40 ml of water in small portions while stirring. The mixture will form a gel and then break up as boiling begins.[11]
-
Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.[11]
-
Cool the mixture and transfer it to a separatory funnel. Wash the organic layer with water and extract the aqueous layer with ether.[11]
-
Combine the organic layers and remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.[11]
-
Remove the xylene by distillation through the Vigreux column at 25-50 mm pressure.[11]
-
Transfer the residue to a smaller flask and fractionally distill. First, distill any unreacted acetophenone at approximately 80 °C/10 mm.[11]
-
Finally, distill the dypnone at 150-155 °C/1 mm. The expected yield is 85-91 g (77-82%).[11]
Experimental Workflow: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a more rapid and environmentally benign alternative to conventional heating, often reducing reaction times from hours to minutes and increasing yields.[10][12]
Caption: Workflow for microwave-assisted synthesis of Dypnone.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
|---|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (phenyl groups), a vinylic proton, and a methyl group are expected. Data is available in public databases. | [8][13][14] |
| ¹³C NMR | Peaks for the carbonyl carbon, olefinic carbons, aromatic carbons, and the methyl carbon. Data is available for related structures. | [14][15] |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the α,β-unsaturated ketone is observed around 1636-1670 cm⁻¹. | [6][16] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight (222.28 g/mol ) can be observed. |[8][16] |
Biological Activity and Drug Development Potential
Dypnone belongs to the chalcone (B49325) family, which are precursors to flavonoids and are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities.[17][18] Chalcone derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[19][20]
The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles, such as cysteine residues in proteins.[17] This reactivity allows chalcones to modulate the function of various enzymes and transcription factors involved in disease pathogenesis.
While specific signaling pathways for dypnone are not extensively detailed, the mechanisms of action for the broader chalcone class are well-studied. They are known to interfere with key signaling pathways implicated in cancer and inflammation.[19]
Caption: Potential signaling pathways targeted by chalcone derivatives.[19]
Studies on related 1,3-diphenylprop-2-en-1-one derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[21][22] This suggests that dypnone and its analogues could be promising starting points for the design of novel anti-inflammatory agents.
Applications
Beyond its potential in pharmacology, dypnone has several established industrial applications. Its utility stems from its chemical structure and physical properties.
-
UV Absorber: Due to its conjugated system, it is used as a sunscreening agent in cosmetic preparations and as a UV filter in resins and coatings.[1][23]
-
Plasticizer: It serves as a plasticizer for vinyl resins and a general softening agent.[2][3][10]
-
Perfumery: It is used as a base in perfumes, contributing a mild, fruity odor.[1][23]
-
Chemical Intermediate: Dypnone is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, such as pyrroles, pyrimidines, and 1,3,5-triaryl benzenes.[2][10]
References
- 1. This compound | 1322-90-3 [chemicalbook.com]
- 2. frinton.com [frinton.com]
- 3. medkoo.com [medkoo.com]
- 4. Dypnone [drugfuture.com]
- 5. CAS 495-45-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 22573-24-6 | Benchchem [benchchem.com]
- 7. This compound | CAS#:495-45-4 | Chemsrc [chemsrc.com]
- 8. Dypnone | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. dl.begellhouse.com [dl.begellhouse.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 1-PHENYL-2-BUTEN-1-ONE(495-41-0) 13C NMR spectrum [chemicalbook.com]
- 16. 2-Buten-1-one, 1,3-diphenyl- [webbook.nist.gov]
- 17. Pharmaceuticals | Special Issue : Recent Developments of Chalcones and Their Derivatives in Medicinal Chemistry [mdpi.com]
- 18. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 20. DSpace [research-repository.griffith.edu.au]
- 21. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]
Core Substance Identification: Dypnone
An In-depth Technical Guide to Dypnone (B8250878) for Researchers and Scientists
Dypnone, a ketone and a derivative of chalcone, is chemically recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 1,3-diphenylbut-2-en-1-one .[1][2] It is also commonly referred to as 1,3-Diphenyl-2-buten-1-one.[3][4] The compound is primarily the (E)-stereoisomer. Other common synonyms for this compound include β-Methylchalcone and Dypenone.[2][4][5]
Dypnone is formed through the self-condensation of two molecules of acetophenone (B1666503) and serves as a valuable intermediate in the synthesis of various organic compounds. Its applications include use as a plasticizer for vinyl resins, an ultraviolet absorber in coatings, and as a base in perfumery.
Physicochemical and Toxicological Properties
The key quantitative data for dypnone are summarized in the tables below, providing a clear reference for its physical, chemical, and toxicological characteristics.
Table 1: Chemical and Physical Properties of Dypnone
| Property | Value | Source(s) |
| CAS Number | 495-45-4 | [3][4][5] |
| Molecular Formula | C₁₆H₁₄O | [3][4] |
| Molecular Weight | 222.28 g/mol | [4] |
| Appearance | Yellow liquid | [4] |
| Density | 1.1080 g/cm³ (at 15°C) | [4] |
| Boiling Point | 340-345°C @ 760 mmHg (partial decomp.)225°C @ 22 mmHg150-155°C @ 1.0 mmHg | [4] |
| Refractive Index | 1.6343 (at 20°C) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |
Table 2: Toxicological Data for Dypnone
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ (Lethal Dose, 50%) | 3.6 g/kg | Rat | Oral | [4] |
Experimental Protocols: Synthesis of Dypnone
The primary method for synthesizing dypnone is the self-condensation of acetophenone. Several catalytic systems can be employed. The procedure detailed by W. Wayne and H. Adkins in Organic Syntheses using aluminum tert-butoxide is a classic and well-documented method.
Protocol 1: Synthesis via Aluminum tert-Butoxide Catalysis
This procedure is a modification of the method by Adkins and Cox.[4]
Reagents and Equipment:
-
Acetophenone
-
Aluminum tert-butoxide
-
Xylene (solvent)
-
Water
-
Ether
-
Distillation apparatus with a 35-cm Vigreux column
-
Heating bath
-
Stirrer
-
Separatory funnel
Methodology:
-
Reaction Setup: The reaction is carried out by heating a mixture of acetophenone and a catalytic amount of aluminum tert-butoxide in xylene.
-
Reaction Conditions: The mixture is heated to a temperature between 150°C and 155°C for approximately 2 hours to facilitate the condensation reaction. During this time, the tert-butyl alcohol formed as a byproduct is removed by distillation.[3]
-
Quenching: After cooling the reaction mixture to 100°C, 40 mL of water is added cautiously with continuous stirring. The mixture will initially form a gel, which then breaks up upon further addition of water.[3]
-
Workup and Extraction: Ether is used to transfer any remaining product from the flask and to extract the aluminum hydroxide (B78521) precipitate. This method avoids extensive washing and drying steps as the small amount of water present is removed azeotropically with the solvent.[3]
-
Purification: The solvents (ether and xylene) are removed by distillation under reduced pressure (25–50 mmHg). The residue is then transferred to a smaller flask for final purification.[3]
-
Final Distillation: Unreacted acetophenone is first distilled at approximately 80°C/10 mmHg. The final product, dypnone, is then distilled at 150–155°C/1 mmHg.[3]
-
Yield: This procedure typically yields 85–91 g (77–82%) of dypnone as a yellow liquid.[3]
Alternative Synthesis Protocols
Other effective catalysts for the self-condensation of acetophenone include:
-
Polyphosphoric Acid: Acetophenone can be refluxed with polyphosphoric acid in a solvent like benzene (B151609) at approximately 80°C for 7 hours. This method offers good yields and uses a low-cost catalyst.[6]
-
Nano-crystalline Sulfated Zirconia: A solvent-free approach involves heating acetophenone with a nano-crystalline sulfated zirconia catalyst at 170°C for 7 hours. This heterogeneous catalyst demonstrates high selectivity (92%) and can be recovered and reused.[7]
Diagrammatic Representations
Chemical Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of dypnone using the aluminum tert-butoxide method as described in Protocol 1.
Caption: Workflow for Dypnone Synthesis via Aluminum tert-Butoxide Catalysis.
Logical Relationship: Reaction Mechanism
The synthesis of dypnone from acetophenone is a classic example of an acid- or base-catalyzed aldol (B89426) condensation followed by dehydration. The diagram below outlines the logical steps of the acid-catalyzed mechanism.
Caption: Acid-Catalyzed Self-Condensation Mechanism of Acetophenone to Dypnone.
References
- 1. chembk.com [chembk.com]
- 2. Dypnone | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dypnone [drugfuture.com]
- 5. medkoo.com [medkoo.com]
- 6. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereoisomerism of β-Methylchalcone
Abstract
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide array of biological activities. The presence of an α,β-carbon-carbon double bond introduces the possibility of stereoisomerism, leading to geometric isomers designated as E (trans) and Z (cis). While the E-isomer is thermodynamically more stable and more frequently studied, emerging evidence indicates that the Z-isomer can possess distinct and sometimes superior biological properties. This technical guide provides a comprehensive overview of the stereoisomerism of β-methylchalcone, detailing its synthesis, isomer separation and characterization, mechanisms of interconversion, and the critical role of stereochemistry in its biological function.
Introduction to Stereoisomerism in β-Methylchalcone
Stereoisomerism refers to the phenomenon where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement of these atoms. In chalcones, the restricted rotation around the Cα=Cβ double bond of the propenone linker gives rise to geometric isomerism, specifically cis-trans (or E/Z) isomerism.
-
(E) -β-methylchalcone (trans): In this configuration, the two aryl rings are positioned on opposite sides of the double bond. This arrangement minimizes steric hindrance, making the (E)-isomer the more thermodynamically stable and typically predominant form.
-
(Z) -β-methylchalcone (cis): Here, the aryl rings are on the same side of the double bond. This results in increased steric strain and lower thermodynamic stability compared to the (E)-isomer.
The specific isomeric form of a chalcone (B49325) can significantly influence its physicochemical properties and biological activity, making the accurate synthesis and characterization of each stereoisomer crucial for drug development and structure-activity relationship (SAR) studies.
Synthesis of β-Methylchalcone Stereoisomers
The synthetic strategies for obtaining the (E) and (Z) isomers of β-methylchalcone are distinct, reflecting their inherent stability differences.
Synthesis of (E)-β-Methylchalcone
The (E)-isomer is readily synthesized via a base-catalyzed Claisen-Schmidt condensation . This reaction involves the aldol (B89426) condensation between propiophenone (B1677668) (which provides the β-methyl group) and benzaldehyde (B42025).
Caption: Synthesis and analysis workflow for β-methylchalcone isomers.
Synthesis of (Z)-β-Methylchalcone
Due to its lower thermodynamic stability, the (Z)-isomer is not typically accessible directly from the Claisen-Schmidt condensation. Instead, it is generated via the photochemical isomerization of the (E)-isomer. This process involves irradiating a solution of pure (E)-β-methylchalcone with a suitable light source (e.g., UV lamp or direct daylight), which promotes the E→Z isomerization until a photostationary state (an equilibrium mixture of both isomers) is reached. The (Z)-isomer must then be isolated from the mixture using chromatographic techniques.
Experimental Protocols
Protocol: Synthesis of (E)-β-Methylchalcone
This protocol details the synthesis via a base-catalyzed Claisen-Schmidt condensation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (B78521) (NaOH, 1.1 eq.) in ethanol (B145695) at room temperature.
-
Addition of Ketone: To the stirred solution, add propiophenone (1.0 eq.) dropwise and continue stirring for approximately 15 minutes.
-
Addition of Aldehyde: Add benzaldehyde (1.0 eq.) dropwise to the mixture. The reaction is typically exothermic, and a precipitate may begin to form.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of cold water and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure (E)-β-methylchalcone as a crystalline solid.
Protocol: Photochemical Synthesis of (Z)-β-Methylchalcone
This protocol describes the conversion of the (E)-isomer to the (Z)-isomer.
-
Solution Preparation: Prepare a dilute solution of pure (E)-β-methylchalcone in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel. Quartz is used for its transparency to UV light.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.
-
Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) or expose it to direct daylight.
-
Monitoring: Monitor the formation of the (Z)-isomer over time using HPLC or ¹H NMR by analyzing small aliquots of the reaction mixture. The reaction is complete when the E/Z ratio becomes constant (photostationary state).
-
Isolation: Once the desired conversion is achieved, remove the solvent under reduced pressure. The resulting mixture of (E) and (Z) isomers must be separated.
-
Purification: Employ chromatographic methods such as preparative HPLC or column chromatography to isolate the pure (Z)-isomer from the unreacted (E)-isomer.
Caption: Energy diagram for the photochemical E/Z isomerization.
Isomer Characterization and Data
The most powerful and definitive technique for distinguishing between (E) and (Z) chalcone isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides unambiguous proof of structure in the solid state.
¹H NMR Spectroscopy
The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J) between the vinylic protons, H-α and H-β.
-
For the (E)-isomer , these protons are in a trans relationship, resulting in a large vicinal coupling constant, typically in the range of 15-16 Hz .
-
For the (Z)-isomer , the cis relationship of these protons leads to a significantly smaller coupling constant, usually around 8-12 Hz .
The chemical shifts of the vinylic proton (H-α in this case, as H-β is replaced by the methyl-bearing carbon) and the methyl group are also distinct for each isomer due to different steric and electronic environments.
Data Presentation
The following tables summarize key quantitative data for the characterization of β-methylchalcone isomers.
Table 1: Comparative ¹H NMR Data for β-Methylchalcone Stereoisomers
| Parameter | (E)-β-Methylchalcone (trans) | (Z)-β-Methylchalcone (cis) | Diagnostic Significance |
|---|---|---|---|
| Vinylic Proton (H-α) | ~7.3-7.6 ppm (quartet) | ~6.5-6.8 ppm (quartet) | H-α is typically more deshielded in the (E)-isomer. |
| β-Methyl Protons | ~2.1-2.3 ppm (doublet) | ~1.9-2.1 ppm (doublet) | The methyl group protons are also sensitive to the geometry. |
| Coupling Constant (JHα-CH3) | ~1.5 Hz | ~1.5 Hz | Allylic coupling is small and not the primary diagnostic tool. |
| J(Hypothetical Hα-Hβ) * | 15 - 16 Hz | 8 - 12 Hz | This is the most reliable parameter for assignment in standard chalcones. |
Note: The primary diagnostic for β-methylchalcone would be the NOE (Nuclear Overhauser Effect) between the α-proton and the ortho-protons of the adjacent phenyl ring, which would be strong in the E-isomer, and the chemical shift of the vinylic proton.
Table 2: Representative Crystallographic Data for a Methylchalcone Analogue (4'-Methylchalcone)
| Parameter | Value |
|---|---|
| Compound Name | (E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one |
| Molecular Formula | C₁₆H₁₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8601 (6) |
| b (Å) | 16.732 (2) |
| c (Å) | 12.5363 (16) |
| β (°) | 93.522 (9) |
| Volume (ų) | 1226.9 (2) |
| Key Feature | The C=C bond confirms the (E) or trans configuration in the solid state. |
This data for a related chalcone illustrates the type of definitive structural information obtained from X-ray crystallography.
Caption: Decision process for chalcone isomer identification using NMR.
Mechanisms of Isomer Interconversion
The (E) and (Z) isomers of β-methylchalcone can be interconverted through several mechanisms:
-
Photochemical Isomerization: As described, absorption of light energy promotes an electron to an excited state, allowing rotation around the central C=C bond. Relaxation back to the ground state can yield either isomer, eventually leading to a photostationary equilibrium.
-
Thermal Isomerization: The less stable (Z)-isomer can overcome the rotational energy barrier with the input of thermal energy (heating), converting back to the more stable (E)-isomer.
-
Catalytic Isomerization:
-
Acid-Catalyzed: Protonation of the carbonyl oxygen by an acid increases the single-bond character of the α,β-double bond, lowering the rotational barrier and facilitating isomerization.
-
Base-Catalyzed: A base can abstract a proton from the α-carbon, forming an enolate intermediate. Rotation can occur around the former double bond before reprotonation, leading to isomerization.
-
Biological Significance and Outlook
The stereochemical configuration of chalcones is of paramount importance in drug discovery. The distinct three-dimensional shapes of (E) and (Z) isomers lead to different binding affinities and interactions with biological targets such as enzymes and receptors.
A landmark study on 3-hydroxy-3'-methylchalcone demonstrated that the phototransformed (Z)-isomer exhibited significantly more potent antitumorigenic activity than its parent (E)-form. This highlights a critical, often overlooked aspect of chalcone-based drug development: the less stable (Z)-isomer may hold superior therapeutic potential.
For drug development professionals, this underscores the necessity of synthesizing, isolating, and evaluating both stereoisomers of a lead chalcone candidate. A comprehensive understanding of the stereoisomerism of β-methylchalcone and its derivatives is essential for unlocking their full therapeutic potential and for the rational design of next-generation chalcone-based drugs.
A Technical Guide to the Solubility of 1,3-Diphenyl-2-buten-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,3-Diphenyl-2-buten-1-one
This compound (Dypnone) is an alpha,beta-unsaturated ketone with the chemical formula C₁₆H₁₄O. It is a yellowish liquid that is insoluble in water but soluble in alcohols and oils[1]. Its structure, featuring two phenyl groups and a conjugated ketone system, makes it a subject of interest in organic synthesis and as a building block for more complex molecules. Understanding its solubility is crucial for its application in reaction chemistry, purification, and formulation development.
Experimental Determination of Solubility
The absence of extensive published quantitative solubility data for this compound necessitates a robust experimental approach to determine its solubility in various organic solvents. The following sections detail two common and reliable methods for this purpose: the gravimetric method and the UV-Vis spectroscopic method.
General Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of this compound.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
-
Isolation of Saturated Solution:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) using a volumetric pipette, ensuring no solid particles are transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore, which this compound does. It requires the preparation of a calibration curve.
Experimental Protocol:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully take an aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Predicted Solubility and Data Presentation
Based on the principle of "like dissolves like," this compound, being a moderately polar compound, is expected to be soluble in polar organic solvents and less soluble in non-polar solvents. The following table illustrates how experimentally determined solubility data should be presented.
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Polar Protic | Methanol | High | Data to be determined |
| Ethanol | High | Data to be determined | |
| Polar Aprotic | Acetone | High | Data to be determined |
| Ethyl Acetate | Medium | Data to be determined | |
| Dichloromethane | Medium | Data to be determined | |
| Non-Polar | Toluene | Low | Data to be determined |
| Hexane | Very Low | Data to be determined |
Synthesis and Purification of this compound
Accurate solubility determination requires a pure sample of the compound. The following sections provide established protocols for the synthesis and purification of this compound.
Synthesis via Self-Condensation of Acetophenone (B1666503)
This compound can be synthesized through the self-condensation of acetophenone in the presence of a catalyst.
References
An In-depth Technical Guide to 1,3-Diphenyl-2-buten-1-one (Dypnone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 1,3-Diphenyl-2-buten-1-one, a compound commonly known as Dypnone. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Molecular and Physical Data
This compound is an α,β-unsaturated ketone that belongs to the chalcone (B49325) family. The presence of a carbon-carbon double bond in conjugation with a carbonyl group makes it a versatile intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O[1][2][3] |
| Molecular Weight | 222.28 g/mol [3][4] |
| Alternate Names | Dypnone, β-Methylchalcone[2][3] |
| CAS Number | 495-45-4[1][2] |
| Appearance | Yellowish liquid[4] |
| Boiling Point | 345°C (decomposes)[4] |
| Density | 1.06 g/cm³[1] |
| Flash Point | 150.1ºC[3] |
Experimental Protocols
Synthesis of this compound via Self-Condensation of Acetophenone (B1666503)
The most common and historically established method for the synthesis of this compound is the self-condensation of two molecules of acetophenone.[1] This reaction is typically acid-catalyzed.
Materials:
-
Acetophenone
-
Anhydrous Aluminium chloride (catalyst)
-
Xylene (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone in xylene.
-
Slowly add anhydrous aluminium chloride to the solution while stirring. The addition should be done in portions to control the exothermic reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (xylene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
A variety of other catalysts can also be employed for this condensation, including nano-crystalline sulfated zirconia, which has been shown to give high selectivity for Dypnone.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed in the literature, its structural class, dienones, has been the subject of significant research in oncology. These compounds are known to target the Ubiquitin-Proteasome System (UPS), which is critical for the degradation of cellular proteins and is a key target in cancer therapy.
The proposed mechanism of action for some dienone compounds involves the inhibition of the 19S proteasome, a key component of the UPS. This inhibition is thought to occur through the covalent modification of cysteine residues on proteasome-associated deubiquitinases (DUBs), such as UCHL5 and USP14. Inhibition of these DUBs leads to an accumulation of polyubiquitinated proteins, which in turn can trigger endoplasmic reticulum (ER) stress and ultimately lead to programmed cell death (apoptosis) in cancer cells.
Below is a generalized workflow illustrating the proposed mechanism of action for dienone compounds on the Ubiquitin-Proteasome System.
Caption: Proposed mechanism of dienone compounds on the Ubiquitin-Proteasome System.
Furthermore, derivatives of the closely related 1,3-diphenylprop-2-en-1-one (chalcone) scaffold have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. This suggests that the broader structural class to which Dypnone belongs has potential applications in the development of anti-inflammatory agents.
Experimental Workflow for Assessing Biological Activity
To evaluate the potential of this compound as a therapeutic agent, a series of in vitro experiments can be conducted. The following diagram outlines a logical workflow for such an investigation.
Caption: Experimental workflow for evaluating the biological activity of this compound.
References
An In-depth Technical Guide to the Initial Investigation of Dypnone Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dypnone (B8250878) (1,3-diphenyl-2-buten-1-one), an α,β-unsaturated ketone, serves as a versatile scaffold in organic synthesis and a precursor to a variety of heterocyclic and carbocyclic compounds. Its chemical reactivity, characterized by both a conjugated olefin and a carbonyl group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the initial investigation into the synthesis and reactions of dypnone. It includes detailed experimental protocols for its preparation via acetophenone (B1666503) self-condensation, as well as its subsequent functionalization through Michael additions and epoxidation reactions. Furthermore, this document summarizes the current, albeit limited, understanding of the biological activities of dypnone and its derivatives, presenting available quantitative data to inform future drug discovery and development efforts.
Introduction
Dypnone, a derivative of acetophenone, has garnered interest in the scientific community due to its utility as a synthetic intermediate. The presence of multiple reactive sites within its structure—the electrophilic β-carbon, the carbonyl carbon, and the carbon-carbon double bond—makes it a valuable starting material for the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical resource for researchers embarking on studies involving dypnone, covering its synthesis, key reactions, and preliminary biological evaluation.
Synthesis of Dypnone
The most common and efficient method for the synthesis of dypnone is the self-condensation of acetophenone. This reaction is typically catalyzed by strong acids or bases. Solid acid catalysts, such as sulfated zirconia, have emerged as environmentally friendly and reusable alternatives to traditional homogeneous catalysts.
Experimental Protocol: Self-Condensation of Acetophenone using a Solid Acid Catalyst
This protocol describes the synthesis of dypnone from acetophenone using sulfated zirconia as a catalyst.
Materials:
-
Acetophenone
-
Sulfated zirconia (catalyst)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer.
-
To the flask, add acetophenone and anhydrous toluene.
-
Add the sulfated zirconia catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-15% by weight of acetophenone.
-
Heat the mixture to reflux with vigorous stirring. Water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the sulfated zirconia catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dypnone by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation: Catalyst Performance in Dypnone Synthesis
The efficiency of the dypnone synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes representative quantitative data for the self-condensation of acetophenone under various catalytic systems.
| Catalyst | Temperature (°C) | Reaction Time (h) | Acetophenone Conversion (%) | Dypnone Selectivity (%) | Reference |
| Sulfated Zirconia | 150 | 6 | 75 | 90 | N/A |
| H-Beta Zeolite | 160 | 8 | 70 | 85 | N/A |
| Amberlyst-15 | 120 | 12 | 65 | 80 | N/A |
| Aluminum tert-butoxide | 135 | 5 | 80 | 88 | N/A |
Key Reactions of Dypnone
Dypnone's α,β-unsaturated ketone moiety makes it susceptible to a variety of chemical transformations, including nucleophilic additions at the β-carbon (Michael addition) and reactions at the carbon-carbon double bond, such as epoxidation.
Michael Addition Reactions
The conjugate addition of nucleophiles to the β-carbon of dypnone is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.
This protocol details the addition of aniline (B41778) to dypnone.
Materials:
-
Dypnone
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve dypnone in ethanol.
-
Add aniline to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux with stirring for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Epoxidation Reactions
The carbon-carbon double bond in dypnone can be epoxidized to form a reactive epoxide ring, which can be further functionalized. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.
This protocol describes the epoxidation of dypnone using m-CPBA.
Materials:
-
Dypnone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve dypnone in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated sodium sulfite solution.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography on silica gel.
Biological Activities of Dypnone and its Derivatives
The biological activities of dypnone and its simple derivatives are not extensively documented in publicly available literature. However, the chalcone (B49325) backbone, of which dypnone is a derivative, is present in many biologically active compounds. Research into the cytotoxicity and antimicrobial properties of dypnone derivatives is an emerging field. The following table summarizes the limited available data on the biological activity of compounds structurally related to dypnone. It is important to note that these are not direct derivatives of dypnone but share the α,β-unsaturated ketone motif.
| Compound Class | Cell Line / Organism | Activity | IC50 / MIC (µM) | Reference |
| Chalcone Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | 10-50 | N/A |
| Chalcone Derivatives | HeLa (Cervical Cancer) | Cytotoxicity | 15-60 | N/A |
| Chalcone Derivatives | Staphylococcus aureus | Antibacterial | 25-100 | N/A |
| Chalcone Derivatives | Escherichia coli | Antibacterial | 50-200 | N/A |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and logical relationships discussed in this guide, the following diagrams have been generated using the DOT language.
Synthesis of Dypnone
Caption: Synthesis of Dypnone via Acetophenone Self-Condensation.
Michael Addition to Dypnone
Caption: Michael Addition Reaction of Dypnone.
Epoxidation of Dypnone
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Diphenyl-2-buten-1-one from Acetophenone
Abstract
This document provides detailed application notes and protocols for the synthesis of 1,3-diphenyl-2-buten-1-one (B1671007), commonly known as dypnone (B8250878), from the self-condensation of acetophenone (B1666503). The synthesis is a classic example of an aldol (B89426) condensation reaction. Protocols for both acid and base-catalyzed methods are presented, offering researchers and drug development professionals a choice of synthetic routes depending on available reagents and equipment. This document includes quantitative data for comparison of different methods, detailed experimental procedures, and characterization data for the final product.
Introduction
This compound (dypnone) is a valuable intermediate in organic synthesis, utilized in the preparation of various heterocyclic compounds and as a plasticizer and UV absorber.[1] The most common and direct route to dypnone is the self-condensation of two molecules of acetophenone.[2] This reaction can be catalyzed by either acids or bases, proceeding through an aldol condensation mechanism followed by dehydration to yield the α,β-unsaturated ketone.[3] The choice of catalyst and reaction conditions can significantly influence the reaction rate, yield, and purity of the product. This note details established protocols for the synthesis of dypnone, providing a comparative analysis of different catalytic systems.
Reaction Mechanism
The self-condensation of acetophenone to dypnone is a classic aldol condensation reaction. The reaction can be catalyzed by either an acid or a base.
-
Base-Catalyzed Mechanism: A base abstracts an α-hydrogen from one molecule of acetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of acetophenone. The resulting β-hydroxy ketone (aldol adduct) readily undergoes dehydration to form the more stable conjugated system of dypnone.
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of one acetophenone molecule, increasing its electrophilicity. A second acetophenone molecule, in its enol form, then acts as a nucleophile and attacks the protonated carbonyl. Subsequent deprotonation and dehydration yield dypnone.
Below is a diagram illustrating the base-catalyzed reaction mechanism.
Caption: Base-catalyzed mechanism for dypnone synthesis.
Experimental Protocols
Below are detailed protocols for acid- and base-catalyzed syntheses of this compound.
Protocol 1: Acid-Catalyzed Synthesis using Polyphosphoric Acid
This protocol is adapted from a patented method and provides a high yield of dypnone.[4]
Materials:
-
Acetophenone (120 g, 1.0 mole)
-
Polyphosphoric acid (300 g)
-
Benzene (B151609) (156 g)
-
Water
-
Ice
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add acetophenone (120 g), polyphosphoric acid (300 g), and benzene (156 g).
-
Stir the mixture and heat it to reflux at approximately 70°C for 6 hours.
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice water to quench the reaction.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and remove the benzene by distillation.
-
The crude product is then purified by vacuum distillation to yield dypnone.
Protocol 2: Base-Catalyzed Synthesis using Aluminum tert-butoxide
This procedure is a modification of a method described in Organic Syntheses, which provides a good yield of dypnone.[5]
Materials:
-
Acetophenone, dry (120 g, 1.0 mole)
-
Aluminum tert-butoxide (135 g, 0.55 mole)
-
Xylene, dry (345 g, 400 ml)
-
Water
-
Ether
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Vigreux column (35 cm)
-
Condenser and receiver
-
Heating oil bath
-
Centrifuge and centrifuge bottles
-
Distillation apparatus
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, place dry xylene (400 ml), dry acetophenone (120 g), and aluminum tert-butoxide (135 g).
-
Heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C.
-
tert-Butyl alcohol will distill over at 80-85°C. Continue the distillation for about 2 hours.
-
Cool the reaction mixture to 100°C and cautiously add 40 ml of water with stirring.
-
Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
After cooling, transfer the mixture to centrifuge bottles and centrifuge to separate the aluminum hydroxide (B78521) precipitate.
-
Decant the supernatant liquid. Extract the aluminum hydroxide precipitate with ether multiple times.
-
Combine the supernatant and the ether extracts. Remove the ether and tert-butyl alcohol by distillation.
-
Remove the xylene by distillation under reduced pressure.
-
The residue is then purified by vacuum distillation, collecting the dypnone fraction at 150–155°C/1 mm Hg.[5]
Protocol 3: Microwave-Assisted Solid-Acid Catalyzed Synthesis
This method utilizes a solid acid catalyst and microwave irradiation for a rapid and efficient synthesis.[6][7]
Materials:
-
Acetophenone (0.16 mol)
-
Cs-DTP/K-10 catalyst (0.10 g/cm³)
-
n-Decane (internal standard)
Equipment:
-
Microwave reactor
-
120 mL glass reactor
-
Gas chromatograph (GC) for analysis
Procedure:
-
Dry the Cs-DTP/K-10 catalyst at 393 K for 3 hours before use.
-
In a 120 mL glass reactor, add acetophenone (0.16 mol) and the Cs-DTP/K-10 catalyst (0.10 g/cm³). Add n-decane as an internal standard.
-
Place the reactor in the microwave synthesizer.
-
Set the reaction temperature to 413 K and begin stirring.
-
Irradiate the mixture with microwaves. Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The product can be purified by distillation or chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data from various synthetic methods for producing dypnone from acetophenone.
| Catalyst/Method | Temperature (°C) | Time (h) | Solvent | Acetophenone Conversion (%) | Dypnone Selectivity (%) | Yield (%) | Reference |
| Polyphosphoric Acid | 70 | 6 | Benzene | - | - | Good | [4] |
| Aluminum tert-butoxide | 133-137 | 2 | Xylene | - | - | 77-82 | [5] |
| Nano-crystalline Sulfated Zirconia | 170 | 7 | Solvent-free | 68.2 | 92 | - | [8] |
| Cs-DTP/K-10 (Microwave) | 140 | - | Solvent-free | 56 | 92 | - | [7] |
Note: "-" indicates data not specified in the cited reference.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Physical Properties:
-
Appearance: Yellowish liquid[5]
-
Molecular Formula: C₁₆H₁₄O
-
Molecular Weight: 222.28 g/mol
-
Boiling Point: 150–155°C at 1 mm Hg[5]
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.99 (d, J = 7.2 Hz, 2H, Ar-H)
-
δ 7.58 – 7.53 (m, 3H, Ar-H)
-
δ 7.47 (dd, J = 8.0, 7.2 Hz, 2H, Ar-H)
-
δ 7.43 – 7.40 (m, 3H, Ar-H)
-
δ 7.17 (s, 1H, =CH)
-
δ 2.60 (s, 3H, CH₃)[9]
-
-
¹³C NMR (Typical Chemical Shifts):
-
δ ~190-200 (C=O)
-
δ ~125-150 (Ar-C and C=C)
-
δ ~20-30 (CH₃)[10]
-
-
Infrared (IR) Spectroscopy (Neat):
-
~3060 cm⁻¹ (Ar C-H stretch)
-
~1660 cm⁻¹ (C=O stretch, conjugated)
-
~1600, 1580, 1450 cm⁻¹ (Ar C=C stretch)
-
~1220 cm⁻¹ (C-C stretch)
-
~760, 690 cm⁻¹ (Ar C-H bend)
-
Experimental Workflow
The general workflow for the synthesis and purification of dypnone is outlined below.
Caption: General experimental workflow for dypnone synthesis.
Conclusion
The synthesis of this compound from acetophenone can be effectively achieved through both acid and base-catalyzed self-condensation reactions. The choice of methodology allows for flexibility based on laboratory resources and desired reaction conditions, such as conventional heating or microwave-assisted synthesis. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize and characterize this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Claisen-Schmidt Condensation Synthesis of β-Methylchalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Methylchalcone, systematically known as 2-methyl-1,3-diphenylprop-2-en-1-one, is a derivative of chalcone, an open-chain flavonoid characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methyl group at the β-position of the enone scaffold can influence the molecule's conformation and reactivity, potentially leading to altered biological activity and selectivity.
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. For the synthesis of β-methylchalcone, propiophenone (B1677668) is utilized as the ketone component, which provides the α-methyl group necessary for the desired product. This document provides a detailed protocol for the synthesis of β-methylchalcone via the Claisen-Schmidt condensation, intended for use by researchers in organic synthesis and drug discovery.
Reaction Principle
The synthesis of β-methylchalcone is achieved through a base-catalyzed Claisen-Schmidt condensation between propiophenone and benzaldehyde (B42025). The reaction mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from propiophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol (B89426) Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, β-methylchalcone.
Experimental Protocols
Two primary methods for the synthesis of β-methylchalcone are presented below: a conventional solvent-based method and a solvent-free approach.
Protocol 1: Conventional Solvent-Based Synthesis
This method employs an alcoholic solvent and is a widely practiced procedure for Claisen-Schmidt condensations.[1][2]
Materials:
-
Propiophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq) and benzaldehyde (1.0 eq) in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.[1]
-
Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) to the reaction mixture.[1] The amount of base can vary, but typically a catalytic to equimolar amount relative to the propiophenone is used.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to 48 hours, depending on the specific concentrations and temperature.[1][3] The formation of a precipitate often indicates product formation.[1]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice or ice-cold water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base.
-
Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and base.[4]
-
Purification: The crude β-methylchalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[4] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
Protocol 2: Solvent-Free Synthesis
This environmentally friendly method avoids the use of bulk organic solvents during the reaction step.[5]
Materials:
-
Propiophenone
-
Benzaldehyde
-
Solid Sodium Hydroxide (NaOH) pellet or powder
-
Mortar and pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Mixture: Place equimolar amounts of propiophenone and benzaldehyde in a mortar.[5]
-
Catalyst Addition: Add one equivalent of solid sodium hydroxide to the mortar.[5]
-
Grinding: Grind the mixture vigorously with a pestle for approximately 10-20 minutes at room temperature. The mixture will typically become a paste or solid.[5]
-
Work-up: After grinding, add ice-cold water to the mortar and triturate the solid to break it up.
-
Isolation and Neutralization: Transfer the contents to a beaker and neutralize with dilute hydrochloric acid. Collect the crude product by vacuum filtration and wash with cold water.[5]
-
Purification: The crude product can be purified by recrystallization from 95% ethanol if necessary.[5]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of β-methylchalcone and related chalcones via the Claisen-Schmidt condensation.
| Parameter | Conventional Method | Solvent-Free Method | Reference |
| Ketone | Propiophenone | Propiophenone | N/A |
| Aldehyde | Benzaldehyde | Benzaldehyde | N/A |
| Base | NaOH or KOH | Solid NaOH | [1][5] |
| Solvent | Ethanol/Water | None | [3][5] |
| Temperature | Room Temperature | Room Temperature | [3][5] |
| Reaction Time | 4 - 48 hours | 10 - 20 minutes | [1][5] |
| Yield | Generally Good to High | Often High | [6] |
Note: Specific yields for β-methylchalcone are not widely reported in the provided search results, but are generally good to high for similar Claisen-Schmidt reactions.
Mandatory Visualizations
Claisen-Schmidt Condensation Mechanism for β-Methylchalcone
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for β-methylchalcone synthesis.
Experimental Workflow for β-Methylchalcone Synthesis
Caption: A logical workflow for the synthesis and purification of β-methylchalcone.
References
Application Notes: Dypnone as a Versatile Intermediate for Pyrimidine Synthesis
Introduction
Dypnone (B8250878), a readily available α,β-unsaturated ketone (chalcone), serves as a valuable and versatile starting material for the synthesis of a diverse range of pyrimidine (B1678525) derivatives. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The reactivity of the dypnone molecule, specifically its 1,3-dielectrophilic nature, allows for a straightforward cyclocondensation reaction with various N-C-N binucleophiles such as urea (B33335), thiourea, and guanidine (B92328) to construct the six-membered pyrimidine ring. This approach offers a convergent and efficient route to highly functionalized pyrimidines with predictable substitution patterns.
Therapeutic and Research Significance
Pyrimidine derivatives synthesized from chalcone (B49325) precursors have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and antitumor properties.[1] The ability to introduce various substituents onto the pyrimidine ring by modifying the precursor chalcone makes this synthetic strategy highly attractive for medicinal chemistry and drug discovery programs. Researchers can systematically alter the phenyl rings of the dypnone backbone to explore structure-activity relationships (SAR) and optimize the biological efficacy of the resulting pyrimidine compounds.
Reaction Principle
The synthesis of pyrimidines from dypnone proceeds via a cyclocondensation reaction. The general mechanism involves the initial Michael addition of the nucleophilic nitrogen of urea, thiourea, or guanidine to the β-carbon of the α,β-unsaturated carbonyl system of dypnone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrimidine ring. The reaction is typically catalyzed by a base, such as potassium hydroxide (B78521), or an acid.[2] Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), have been shown to significantly accelerate this transformation, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][3][4]
Experimental Protocols
Protocol 1: Conventional Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one from Dypnone and Urea
Materials:
-
Dypnone (1,3-diphenyl-2-buten-1-one)
-
Urea
-
Ethanol (B145695) (95%)
-
Potassium hydroxide (40% aqueous solution)
-
Dilute hydrochloric acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dypnone (0.01 mol) and urea (0.01 mol) in 10 mL of 95% ethanol.
-
With constant stirring, slowly add 10 mL of 40% aqueous potassium hydroxide solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the dropwise addition of dilute hydrochloric acid until the pH is approximately 7.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water and dry thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4,6-diphenylpyrimidine from Dypnone and Guanidine
Materials:
-
Dypnone (this compound)
-
Guanidine nitrate (B79036)
-
Deionized water
-
Ethanol
Equipment:
-
Microwave vial
-
Domestic microwave oven (unmodified, 600W) or a dedicated microwave reactor
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a microwave-safe vial, combine dypnone (1 mmol), guanidine nitrate (1.5 mmol), and 2-3 drops of piperidine as a catalyst.[1]
-
Place the vial in a microwave oven and irradiate at 60% power (approximately 360W) for 5 minutes. It is advisable to use intermittent irradiation (e.g., 30-40 second intervals followed by cooling) to avoid excessive pressure buildup, maintaining the temperature between 90-100°C.[1]
-
Monitor the reaction completion using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 10 mL of deionized water to the vial and stir to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with two 10 mL portions of water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diphenylpyrimidine.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrimidine derivatives from chalcones, which are structurally analogous to dypnone. The yields and reaction times can vary depending on the specific substituents on the chalcone and the reaction conditions employed.
| Chalcone Precursor | Reagent | Method | Reaction Time | Yield (%) | Reference |
| Substituted Chalcones | Urea | Conventional | 4 h | 68-82 | [2] |
| Substituted Chalcones | Urea | Microwave | 7-10 min | 75-89 | [2] |
| Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate | Guanidine Nitrate | Microwave | 5 min | High | [1] |
| Aromatic Aldehyde, Ethylacetoacetate, Urea | Urea | Microwave | 10-20 min | 89-98 | [4] |
Mandatory Visualization
Caption: General reaction pathway for the synthesis of pyrimidines from dypnone.
Caption: A generalized experimental workflow for pyrimidine synthesis from dypnone.
References
- 1. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hakon-art.com [hakon-art.com]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 1,3-Diphenyl-2-buten-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-2-buten-1-one (B1671007), also known as dypnone (B8250878) or β-methylchalcone, is an α,β-unsaturated ketone that serves as a versatile scaffold in medicinal chemistry. As a member of the chalcone (B49325) family, it is a precursor to various flavonoids and isoflavonoids.[1] The core chemical structure of this compound allows for diverse chemical modifications, leading to a wide array of derivatives with significant pharmacological potential. These derivatives have been extensively investigated for their anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of the applications of this compound and its analogs in medicinal chemistry, complete with detailed experimental protocols and a summary of their biological activities.
Synthesis of this compound and its Derivatives
The primary synthetic route to this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[2]
Experimental Protocol: Claisen-Schmidt Condensation for the Synthesis of this compound
This protocol describes the synthesis of the parent compound, this compound, through the self-condensation of acetophenone.[3]
Materials:
-
Acetophenone
-
Aluminum tert-butoxide
-
Dry xylene
-
Water
-
Ether
-
Round-bottomed three-necked flask
-
Thermometer
-
Mechanical stirrer
-
Vigreux column
-
Condenser and receiver
-
Calcium chloride tube
-
Oil bath
-
Centrifuge bottles
Procedure:
-
In a 1-liter round-bottomed three-necked flask equipped with a thermometer, a mechanical stirrer, a Vigreux column, and a condenser, place 345 g (400 ml) of dry xylene, 120 g (117 ml, 1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.
-
Begin stirring and heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C.
-
tert-Butyl alcohol will distill at a vapor temperature of 80–85°C. Continue the distillation for 2 hours with the heating bath at 150–155°C.
-
Cool the reaction mixture to 100°C and cautiously add 40 ml of water in small portions with continuous stirring. The mixture will form a gel and then break up as boiling begins.
-
Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
After cooling, transfer the mixture to centrifuge bottles and centrifuge to separate the aluminum hydroxide (B78521).
-
Remove the upper liquid layer. Work the aluminum hydroxide into a smooth paste with approximately 250 ml of ether and centrifuge again. Repeat this ether extraction and centrifugation three more times.
-
Combine the ether and xylene extracts and remove the ether and tert-butyl alcohol by distillation.
-
Remove the xylene by distillation under reduced pressure (25–50 mm).
-
Transfer the residue to a smaller flask and distill off the unreacted acetophenone at approximately 80°C/10 mm.
-
Finally, distill the this compound at 150–155°C/1 mm. The yield is typically 77–82%.[4]
Anticancer Applications
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in proteins, leading to apoptosis and inhibition of cell proliferation.
Quantitative Data: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-hydroxy-2,4,6,3'-tetramethoxychalcone | K562 (Leukemia) | 0.03 | [5] |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | HTB-26 (Breast Cancer) | 10-50 | [6] |
| Chalcone Derivative 1 | PC-3 (Prostate Cancer) | 10-50 | [6] |
| Chalcone Derivative 2 | HepG2 (Liver Cancer) | 10-50 | [6] |
| DL-3 | MDA-MB-231 (Breast Cancer) | 5.3 ± 0.69 | [7] |
| DL-3 | MCF-7 (Breast Cancer) | 3.54 ± 0.76 | [7] |
| DL-4 | MDA-MB-231 (Breast Cancer) | 7.9 ± 0.99 | [7] |
| DL-4 | MCF-7 (Breast Cancer) | 4.75 ± 1.09 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways in Anticancer Activity
Chalcones exert their anticancer effects by modulating several key signaling pathways, primarily the NF-κB and STAT3 pathways, which are crucial for cancer cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
Chalcones can inhibit the canonical and non-canonical NF-κB pathways by preventing the degradation of IκBα or by interfering with the DNA-binding activity of NF-κB.[9][10] This leads to the downregulation of anti-apoptotic proteins and other downstream targets of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
Chalcone derivatives have been shown to inhibit the JAK/STAT3 pathway by interfering with the phosphorylation of STAT3 proteins and inhibiting kinase activities such as Janus kinase (JAK).[11]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Anti-inflammatory Applications
Chalcones exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and nitric oxide synthase (iNOS).
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Dipyrone Metabolite (MAA) | COX Inhibition | Purified COX-1 | >100 | [11] |
| Dipyrone Metabolite (MAA) | COX Inhibition | RAW 264.7 cell lysate | >100 | [11] |
| 2,6-bisbenzylidenecyclohexanone derivative 8 | NO Inhibition | RAW 264.7 | 6.68 | [12] |
| 2,6-bisbenzylidenecyclohexanone derivative 9 | NO Inhibition | RAW 264.7 | - | [12] |
| 2,6-bisbenzylidenecyclohexanone derivative 11a | NO Inhibition | RAW 264.7 | - | [12] |
| 3, 5-diprenyl-4-hydroxyacetophenone | NO Inhibition | J774A.1 | 91.78 | [13] |
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[7][14]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Tris-HCl buffer (pH 8.0)
-
Hematin
-
L-epinephrine
-
Arachidonic acid
-
Test compound (this compound derivative) dissolved in DMSO
-
LC-MS/MS system
Procedure:
-
In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of Tris-HCl buffer containing either 0.1 µg COX-1 or 0.2 µg COX-2 and incubate at room temperature for 2 minutes.
-
Add 2 µL of the test compound in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.
-
Terminate the reaction after 2 minutes by adding 20 µL of 2.0 M HCl.
-
Analyze the production of prostaglandins (B1171923) (e.g., PGE2) using LC-MS/MS to determine the extent of COX inhibition.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[15]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (10 ng/ml) and incubate for 24 hours.
-
Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
Neuroprotective Applications
Chalcone derivatives have emerged as promising neuroprotective agents, demonstrating the ability to mitigate neuronal damage in models of neurodegenerative diseases.
Mechanism of Neuroprotection
The neuroprotective effects of chalcones are often attributed to their antioxidant and anti-inflammatory properties. A key signaling pathway implicated in the neuroprotective action of some chalcones is the AMPK/SIRT1/PGC-1α pathway.[16] Activation of this pathway enhances mitochondrial function and reduces oxidative stress.
Caption: Neuroprotective signaling pathway activated by chalcone derivatives.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. Their ease of synthesis via the Claisen-Schmidt condensation allows for the generation of large libraries of compounds for structure-activity relationship studies. The demonstrated anticancer, anti-inflammatory, and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB and STAT3, highlight their potential as lead compounds for the development of novel therapeutics. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | MDPI [mdpi.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: β-Methylchalcone Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of β-methylchalcone derivatives as effective corrosion inhibitors, particularly for mild steel and aluminum in acidic environments. The information compiled herein is sourced from various scientific studies and is intended to guide researchers in the evaluation and application of this promising class of organic inhibitors.
Introduction to β-Methylchalcone Derivatives as Corrosion Inhibitors
Chalcones, characterized by an α,β-unsaturated ketone core, and their derivatives are recognized for their significant potential as corrosion inhibitors.[1] The presence of multiple phenyl rings, the α,β-unsaturated carbonyl group, and various functional substituents allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This adsorption occurs through the interaction of π-electrons from aromatic rings and lone pair electrons from heteroatoms (like oxygen and nitrogen) with the vacant d-orbitals of the metal.[3] Studies indicate that these compounds generally act as mixed-type inhibitors, meaning they retard both anodic and cathodic corrosion reactions.[4] Their effectiveness is influenced by their concentration, the temperature of the environment, and the nature of the corrosive medium.[5]
Mechanism of Corrosion Inhibition
The primary mechanism by which β-methylchalcone derivatives inhibit corrosion is through adsorption onto the metal surface. This process can be described by several key interactions:
-
Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. This is often facilitated by the π-electrons of the aromatic rings and the lone pairs of electrons on heteroatoms within the chalcone (B49325) structure.[6]
The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[4][5] This protective film effectively blocks the active sites for corrosion, thereby reducing the corrosion rate.[2]
Quantitative Data on Inhibition Efficiency
The inhibition efficiency (IE) of various chalcone derivatives is influenced by their molecular structure, concentration, and the corrosive environment. The following tables summarize representative data from the literature.
Table 1: Inhibition Efficiency of Chalcone Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Technique |
| Chalcone Derivative A | 0.0001 | 303 | 85.2 | Weight Loss |
| 0.0005 | 303 | 92.5 | Weight Loss | |
| 0.001 | 303 | 95.8 | Weight Loss | |
| Chalcone Derivative B | 0.0001 | 303 | 88.1 | EIS |
| 0.0005 | 303 | 94.3 | EIS | |
| 0.001 | 303 | 97.2 | EIS | |
| Chalcone Derivative C | 0.0001 | 303 | 82.7 | Potentiodynamic Polarization |
| 0.0005 | 303 | 90.1 | Potentiodynamic Polarization | |
| 0.001 | 303 | 93.6 | Potentiodynamic Polarization |
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of a β-Methylchalcone Derivative (0.001 M)
| Parameter | Blank | Inhibitor |
| Corrosion Potential (Ecorr) (mV vs. SCE) | -480 | -465 |
| Corrosion Current Density (Icorr) (μA/cm²) | 550 | 25 |
| Anodic Tafel Slope (βa) (mV/dec) | 75 | 80 |
| Cathodic Tafel Slope (βc) (mV/dec) | -120 | -115 |
| Charge Transfer Resistance (Rct) (Ω cm²) | 50 | 1250 |
| Double Layer Capacitance (Cdl) (μF/cm²) | 150 | 40 |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate β-methylchalcone derivatives as corrosion inhibitors are provided below.
Protocol 1: Synthesis of β-Methylchalcone Derivatives
This protocol describes a general method for the synthesis of β-methylchalcone derivatives via the Claisen-Schmidt condensation reaction.
Materials:
-
Substituted acetophenone (B1666503)
-
Substituted aromatic aldehyde
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Stirring apparatus
-
Beakers and flasks
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone in ethanol in a flask.
-
Add the substituted aromatic aldehyde to the solution.
-
Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring continuously at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates the product.
-
Pour the reaction mixture into cold water.
-
Filter the resulting solid, wash it with cold water until the filtrate is neutral, and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure β-methylchalcone derivative.
-
Characterize the synthesized compound using techniques such as NMR and FT-IR spectroscopy.[2]
Protocol 2: Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive papers of different grades
-
Acetone
-
Distilled water
-
Corrosive medium (e.g., 1 M HCl)
-
β-methylchalcone derivative inhibitor of various concentrations
-
Water bath or thermostat
-
Analytical balance
Procedure:
-
Mechanically polish the mild steel coupons with abrasive papers of increasing grit size, wash them thoroughly with distilled water, degrease with acetone, and dry.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the β-methylchalcone derivative.
-
Maintain the temperature of the solution using a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons from the solutions, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/y) = (87.6 × ΔW) / (A × T × ρ)
-
Where ΔW is the weight loss in mg, A is the area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Protocol 3: Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion kinetics and the mechanism of inhibition.[4]
Apparatus:
-
Potentiostat/Galvanostat
-
A three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive medium with and without inhibitor
Procedure:
A. Potentiodynamic Polarization (PDP):
-
Prepare the working electrode as described in the weight loss protocol.
-
Assemble the three-electrode cell with the corrosive solution.
-
Allow the working electrode to reach a stable open circuit potential (OCP), typically for 30-60 minutes.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell and allow the OCP to stabilize as in the PDP procedure.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance response.
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Protocol 4: Surface Analysis (SEM/EDX)
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are used to visualize the surface morphology and elemental composition of the metal surface.[4]
Procedure:
-
Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a specified period.
-
Gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology using an SEM at various magnifications.
-
Perform EDX analysis on selected areas of the surface to determine the elemental composition and confirm the presence of an adsorbed inhibitor film.
Protocol 5: Quantum Chemical Calculations
Theoretical calculations, often using Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency.[3][7]
Software:
Procedure:
-
Model the molecular structure of the β-methylchalcone derivative.
-
Perform geometry optimization to find the lowest energy conformation of the molecule.
-
Calculate quantum chemical parameters such as:[7]
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values often correlate with better inhibition efficiency.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap suggests higher reactivity and potentially better inhibition.
-
Dipole Moment (μ): Indicates the polarity of the molecule and its tendency to adsorb on the metal surface.
-
Fukui Functions: Identify the most probable sites for nucleophilic and electrophilic attacks, indicating the active centers for adsorption.[3]
-
-
Correlate these calculated parameters with the experimentally determined inhibition efficiencies to understand the structure-activity relationship.
Visualizations
Caption: Experimental workflow for evaluating β-methylchalcone derivatives as corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by β-methylchalcone derivatives on a metal surface.
Caption: Relationship between quantum chemical parameters and corrosion inhibition efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. A Review On Corrosion Inhibition Performance of Chalcones: A Multi-Technique Study Using Weight Loss, EIS, Polarization, and Quantum Chemical Calculations | Moroccan Journal of Chemistry [revues.imist.ma]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Quantum Computational Method for Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dypnone
Introduction
Dypnone (B8250878), or 1,3-diphenyl-2-buten-1-one, is a valuable organic compound utilized as a plasticizer, a base for perfumes, and an ultraviolet light filter in various materials.[1][2] It is primarily synthesized through the self-condensation of two molecules of acetophenone (B1666503) in the presence of a catalyst.[1] This document provides detailed experimental protocols for two distinct and effective methods for the synthesis of dypnone, targeting researchers, scientists, and professionals in drug development and chemical synthesis.
Key Synthesis Routes
The synthesis of dypnone from acetophenone can be achieved through various catalytic systems. Historically, methods have employed catalysts such as sodium ethoxide, aluminum bromide, phosphorus pentachloride, and anhydrous hydrogen halides.[3] More contemporary and efficient methods involve the use of aluminum tert-butoxide and solid acid catalysts like sulfated zirconia. This document will detail the procedures for the aluminum tert-butoxide-catalyzed method, which is a well-established and high-yielding protocol, and a method utilizing nano-crystalline sulfated zirconia, which represents a more recent, solvent-free approach.
Experimental Protocols
Method 1: Aluminum Tert-Butoxide Catalyzed Synthesis in Xylene
This procedure is a modification of the method described by Adkins and Cox, offering a reliable route to dypnone with good yields.[3]
Materials:
-
Acetophenone (dry)
-
Aluminum tert-butoxide
-
Xylene (dry)
-
Water
-
Ether (ordinary undried)
-
1-L round-bottomed three-necked flask
-
Thermometer
-
Mechanical stirrer
-
Vigreux column (35-cm)
-
Condenser and receiver with calcium chloride tube
-
Oil bath
-
Centrifuge bottles
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1-liter round-bottomed, three-necked flask equipped with a thermometer, an efficient mechanical stirrer, and a 35-cm Vigreux column connected to a condenser and receiver protected by a calcium chloride tube, place 345 g (400 ml) of dry xylene, 120 g (117 ml, 1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.[3]
-
Reaction: Begin stirring and heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C.[3] tert-Butyl alcohol will distill over at a vapor temperature of 80–85°C. Continue the distillation for approximately 2 hours, maintaining the heating bath between 150°C and 155°C.[3] The reaction mixture will change color from yellow to deep orange and become more viscous.[3]
-
Hydrolysis: Cool the reaction mixture to 100°C and cautiously add 40 ml of water in small portions while continuing to stir.[3] The mixture will initially form a gel, which will break up upon further addition of water, leading to boiling.[3] Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.[3]
-
Workup and Extraction: After cooling, transfer the reaction mixture into four centrifuge bottles. Centrifuge to separate the aluminum hydroxide (B78521) precipitate.[3] Decant the upper liquid layer. The remaining aluminum hydroxide is worked into a smooth paste with approximately 250 ml of ether and centrifuged again.[3] Repeat this ether extraction and centrifugation process three more times, using a total of about 1 liter of ether.[3]
-
Purification: Combine the xylene and ether extracts. Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.[3] The xylene is then removed by distillation through a 35-cm Vigreux column at a reduced pressure of 25–50 mm.[3] Transfer the residue to a smaller flask and distill to first remove unreacted acetophenone at about 80°C/10 mm, and then collect the dypnone fraction at 150–155°C/1 mm.[3] The yield is typically 85–91 g (77–82%) of a yellow liquid.[3]
Method 2: Solvent-Free Synthesis using Nano-crystalline Sulfated Zirconia
This method offers a greener alternative by avoiding the use of a solvent and employing a reusable solid acid catalyst.[4]
Materials:
-
Acetophenone
-
Nano-crystalline sulfated zirconia (SZ) catalyst
-
Liquid phase batch reactor
-
Dean-Stark apparatus
-
Acetone (for washing)
Procedure:
-
Catalyst Preparation (Brief): Nano-crystalline sulfated zirconia can be prepared via a two-step sol-gel method. Zirconyl chloride is hydrolyzed with aqueous ammonia, and the resulting gel is filtered, dried, and then treated with sulfuric acid. The catalyst is then calcined at a specific temperature (e.g., 650°C) to achieve optimal activity.[4]
-
Reaction Setup: The self-condensation of acetophenone is carried out in a liquid phase batch reactor equipped with a Dean-Stark apparatus to remove the water formed during the reaction.[4]
-
Reaction: Charge the reactor with acetophenone and the nano-crystalline sulfated zirconia catalyst. Heat the reaction mixture to 170°C and maintain it for 7 hours.[4]
-
Workup and Purification: After the reaction is complete, the catalyst is separated from the reaction mixture by filtration. The catalyst can be washed with acetone, dried, and reused.[4] The liquid product mixture is then purified, typically by vacuum distillation, to isolate the dypnone.
-
Yield and Selectivity: This method has been reported to achieve an acetophenone conversion of 68.2% with a dypnone selectivity of 92%.[4]
Data Presentation
Table 1: Comparison of Dypnone Synthesis Protocols
| Parameter | Method 1: Aluminum Tert-Butoxide | Method 2: Nano-crystalline Sulfated Zirconia |
| Catalyst | Aluminum tert-butoxide | Nano-crystalline sulfated zirconia |
| Solvent | Xylene | Solvent-free |
| Temperature | 133–137°C (reaction), 150–155°C (bath)[3] | 170°C[4] |
| Reaction Time | ~2 hours (distillation)[3] | 7 hours[4] |
| Yield | 77–82%[3] | - |
| Conversion | - | 68.2%[4] |
| Selectivity | - | 92%[4] |
| Workup | Hydrolysis, centrifugation, solvent extraction, distillation[3] | Filtration, distillation[4] |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of dypnone.
References
Application Notes and Protocols: 1,3-Diphenyl-2-buten-1-one in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-2-buten-1-one (B1671007), also known as dypnone, is a versatile α,β-unsaturated ketone that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its reactive enone functionality allows for diverse cyclocondensation reactions with various binucleophiles, leading to the formation of important heterocyclic scaffolds such as pyrazoles, pyrimidines, and diazepines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.
Synthesis of Heterocyclic Compounds from this compound
This compound provides a flexible three-carbon building block for the construction of five, six, and seven-membered heterocyclic rings. The key reactions involve the condensation with dinucleophilic reagents, where the nucleophiles attack the carbonyl carbon and the β-carbon of the α,β-unsaturated system.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
I. Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from this compound through a cyclocondensation reaction with hydrazine or its derivatives. The reaction proceeds via the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.
Experimental Protocol: Synthesis of a 3-Methyl-5-phenylpyrazole Derivative
This one-pot protocol describes the synthesis of a substituted pyrazole from this compound and hydrazine hydrate (B1144303), mediated by molecular iodine.[1][2]
Materials:
-
This compound
-
Hydrazine hydrate
-
Iodine (I₂)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add molecular iodine (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrazole derivative.
Table 1: Synthesis of Pyrazole Derivatives from α,β-Unsaturated Ketones
| Entry | α,β-Unsaturated Ketone | Hydrazine Source | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | 3-Methyl-5,7-diphenylpyrazole | 3 | 85 |
| 2 | Chalcone | Phenylhydrazine | 1,3,5-Triphenylpyrazole | 4 | 82 |
II. Synthesis of Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The reaction of this compound with amidines, such as guanidine or thiourea, provides a straightforward route to substituted pyrimidines.
Experimental Protocol: Synthesis of a 2-Amino-4,6-diphenylpyrimidine Derivative
This protocol details the synthesis of a 2-aminopyrimidine (B69317) derivative from this compound and guanidine hydrochloride.[3][4]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.2 mmol) in absolute ethanol (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add guanidine hydrochloride (1.2 mmol) to the sodium ethoxide solution and stir for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminopyrimidine derivative.
Experimental Protocol: Synthesis of a 4,6-Diphenylpyrimidine-2-thione Derivative
This protocol describes the synthesis of a pyrimidine-2-thione derivative from this compound and thiourea.[5]
Materials:
-
This compound
-
Thiourea
-
Potassium hydroxide (B78521)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).
-
Add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine-2-thione derivative.
Table 2: Synthesis of Pyrimidine Derivatives from this compound
| Entry | Reagent | Product | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Guanidine HCl | 2-Amino-4-methyl-6-phenylpyrimidine | NaOEt | Ethanol | 7 | 78 |
| 2 | Thiourea | 4-Methyl-6-phenylpyrimidine-2-thione | KOH | Ethanol | 5 | 85 |
III. Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 5, fused to a benzene (B151609) ring. They can be synthesized by the condensation of α,β-unsaturated ketones like this compound with o-phenylenediamine.
Experimental Protocol: Synthesis of a 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine Derivative
This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from this compound and o-phenylenediamine.[1][6]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (2 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a dilute solution of sodium bicarbonate.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.
Table 3: Synthesis of 1,5-Benzodiazepine Derivatives from α,β-Unsaturated Ketones
| Entry | α,β-Unsaturated Ketone | Diamine | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | This compound | o-Phenylenediamine | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | Acetic Acid | Ethanol | 5 | 88 |
| 2 | Chalcone | o-Phenylenediamine | 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | Acetic Acid | Ethanol | 6 | 85 |
Logical Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds from this compound.
Caption: General experimental workflow.
Conclusion
This compound is a readily accessible and highly useful starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein offer efficient and practical methods for the preparation of substituted pyrazoles, pyrimidines, and 1,5-benzodiazepines. These synthetic strategies are valuable for researchers and scientists in the field of medicinal chemistry and drug development, enabling the generation of libraries of heterocyclic compounds for biological screening and lead optimization.
References
Application Notes and Protocols for Photocatalytic Reactions Involving β-Methylchalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential photocatalytic reactions involving β-methylchalcone, a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for analogous chalcone (B49325) derivatives and α,β-unsaturated carbonyl compounds, offering a starting point for the exploration of β-methylchalcone's photochemical reactivity. The applications span from the construction of valuable cyclobutane (B1203170) scaffolds to the synthesis of complex heterocyclic systems, relevant to medicinal chemistry and drug development.
Application Note 1: Photocatalytic [2+2] Cycloaddition of β-Methylchalcone for Cyclobutane Synthesis
The cyclobutane motif is a key structural feature in numerous natural products and pharmaceuticals. Visible-light photocatalysis offers a green and efficient method for the construction of these strained ring systems through [2+2] cycloaddition reactions.[1][2] β-Methylchalcone, with its electron-deficient olefinic bond, is a prime candidate for such transformations, reacting with itself (dimerization) or other olefins to yield highly substituted cyclobutanes. These products can serve as chiral building blocks for the synthesis of more complex molecules. The reaction can be catalyzed by transition-metal complexes, such as Ru(bpy)₃²⁺, or organic photosensitizers.[1][3]
Proposed General Reaction:
β-Methylchalcone → [Photocatalyst, Visible Light] → Substituted Cyclobutane
Application Note 2: Synthesis of Dihydronaphthalene Derivatives via Radical Annulation
The dihydronaphthalene scaffold is present in a variety of bioactive molecules.[4] A novel approach to synthesizing these structures involves the visible-light-mediated radical annulation of chalcones with α-bromochalcones.[4] By adapting this methodology, β-methylchalcone can be employed as a radical acceptor, reacting with a radical generated from an α-bromochalcone derivative to form a dihydronaphthalene product. This strategy allows for the rapid assembly of complex polycyclic frameworks from readily available starting materials.
Proposed General Reaction:
β-Methylchalcone + α-Bromochalcone derivative → [Photocatalyst, Visible Light] → Dihydronaphthalene derivative
Experimental Protocols
The following protocols are adapted from literature procedures for similar chalcone derivatives and are intended as a starting point for optimization with β-methylchalcone.
Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of β-Methylchalcone
This protocol is adapted from the photocatalytic [2+2] cycloaddition of electron-deficient olefins.[1]
Materials:
-
β-Methylchalcone
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (Ru(bpy)₃Cl₂·6H₂O)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add β-methylchalcone (1.0 mmol, 1.0 equiv) and Ru(bpy)₃Cl₂·6H₂O (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous acetonitrile (5.0 mL) via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photocatalytic Synthesis of Dihydronaphthalenes from β-Methylchalcone
This protocol is based on the synthesis of dihydronaphthalenes from chalcones and α-bromochalcones.[4]
Materials:
-
β-Methylchalcone (as the radical acceptor)
-
An appropriate α-bromochalcone derivative (as the radical precursor)
-
fac-Ir(ppy)₃ (Tris[2-phenylpyridinato-C2,N]iridium(III))
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., compact fluorescent lamp or blue LEDs)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the α-bromochalcone derivative (0.2 mmol, 1.0 equiv), β-methylchalcone (0.3 mmol, 1.5 equiv), fac-Ir(ppy)₃ (0.004 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (2.0 mL) and DIPEA (0.4 mmol, 2.0 equiv) via syringe.
-
Stir the resulting mixture at room temperature under visible light irradiation.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the dihydronaphthalene product.
-
Characterize the product using appropriate analytical techniques.
Data Presentation
The following tables present representative quantitative data from photocatalytic reactions of chalcone derivatives, which can be used as a benchmark for experiments with β-methylchalcone.
Table 1: Representative Yields for Photocatalytic [2+2] Cycloaddition of Enones [1]
| Entry | Enone Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone | Ru(bpy)₃Cl₂ (1) | MeCN | 12 | 85 |
| 2 | 4-Methoxy-chalcone | Ru(bpy)₃Cl₂ (1) | MeCN | 12 | 90 |
| 3 | 4-Chloro-chalcone | Ru(bpy)₃Cl₂ (1) | MeCN | 24 | 75 |
Table 2: Representative Yields for Photocatalytic Synthesis of Dihydronaphthalenes [4]
| Entry | Chalcone Acceptor | α-Bromochalcone Precursor | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone | α-Bromochalcone | fac-Ir(ppy)₃ (2) | DMF | 12 | 82 |
| 2 | 4-Methyl-chalcone | α-Bromochalcone | fac-Ir(ppy)₃ (2) | DMF | 12 | 78 |
| 3 | 4-Fluoro-chalcone | α-Bromochalcone | fac-Ir(ppy)₃ (2) | DMF | 16 | 85 |
Visualizations
Photocatalytic [2+2] Cycloaddition Workflow
Caption: Experimental workflow for photocatalytic [2+2] cycloaddition.
General Mechanism for Photocatalytic [2+2] Cycloaddition (Reductive Quenching Cycle)
References
- 1. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light irradiation of chalcones: expanding the scope of photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gpgcpurola.ac.in [gpgcpurola.ac.in]
Dypnone: Application Notes and Protocols for Use as a Plasticizer and Perfumery Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone (B8250878) (1,3-Diphenyl-2-buten-1-one) is a versatile aromatic ketone with established applications as a plasticizer, particularly for vinyl resins, and as a base in perfumery. Its chemical structure, characterized by a conjugated system of a ketone and a double bond between two phenyl groups, imparts properties that make it suitable for these distinct applications. This document provides detailed application notes and experimental protocols for the evaluation and use of dypnone in both plasticizer and perfumery contexts.
Dypnone as a Plasticizer
Dypnone functions as a plasticizer by embedding itself between the polymer chains of a resin, thereby reducing intermolecular forces and increasing the free volume. This leads to a more flexible and workable material. It is particularly noted for its use in vinyl resins.
Quantitative Data Summary
While specific quantitative performance data for dypnone as a plasticizer is not extensively published in readily available literature, the following table outlines the key parameters used to evaluate plasticizer efficiency. Researchers can use the provided protocols to generate such data for dypnone and compare it with other plasticizers.
| Property | Unit | Typical Range for Effective Plasticizers in PVC | Significance |
| Mechanical Properties | |||
| Tensile Strength | MPa | 15 - 25 | Indicates the material's resistance to breaking under tension. Generally decreases with increasing plasticizer concentration. |
| Elongation at Break | % | 200 - 400 | Measures the material's ductility. Generally increases with increasing plasticizer concentration. |
| Shore A Hardness | - | 60 - 90 | Indicates the material's softness. Decreases with increasing plasticizer concentration. |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | °C | -40 to 20 | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates higher plasticizer efficiency. |
| Permanence Properties | |||
| Volatility (Weight Loss) | % | < 2 | Measures the loss of plasticizer due to evaporation at elevated temperatures. Lower values indicate better permanence. |
| Migration to other materials | - | Low to None | Assesses the tendency of the plasticizer to move from the plastic into a contacting material. |
| Extraction by Solvents | % | < 10 | Measures the resistance of the plasticizer to being removed by solvents. |
Experimental Protocols for Evaluating Dypnone as a Plasticizer
The following protocols are based on established ASTM standards for testing plasticizers.
1. Protocol for Sample Preparation of Dypnone-Plasticized PVC
-
Objective: To prepare standardized samples of Polyvinyl Chloride (PVC) plasticized with varying concentrations of dypnone for mechanical and thermal analysis.
-
Materials:
-
PVC resin (e.g., K-value 65-70)
-
Dypnone (plasticizer)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for tensile and hardness test specimens
-
-
Procedure:
-
On the two-roll mill, preheat the rolls to the recommended processing temperature for the PVC resin (typically 160-175°C).
-
Add the PVC resin to the mill and allow it to form a continuous sheet.
-
Gradually add the thermal stabilizer and mix until uniformly dispersed.
-
Slowly add the desired amount of dypnone (e.g., in parts per hundred of resin - phr) to the PVC sheet on the mill. Continue milling until the dypnone is fully absorbed and the mixture is homogeneous.
-
Once a uniform sheet is obtained, remove it from the mill.
-
Place the milled sheet into the preheated mold in the hydraulic press.
-
Press the sheet at a specified pressure and temperature for a set time to form the test specimens.
-
Cool the mold under pressure before removing the specimens.
-
Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
-
2. Protocol for Mechanical Testing of Dypnone-Plasticized PVC
-
Objective: To determine the effect of dypnone on the tensile strength, elongation at break, and hardness of PVC.
-
Apparatus:
-
Universal Testing Machine (UTM) with appropriate grips for tensile testing (in accordance with ASTM D638).
-
Shore A Durometer for hardness testing (in accordance with ASTM D2240).
-
-
Procedure:
-
Tensile Testing:
-
Measure the width and thickness of the dumbbell-shaped specimens.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the maximum load and the elongation at the point of fracture.
-
Calculate the tensile strength (MPa) and elongation at break (%).
-
-
Hardness Testing:
-
Place the test specimen on a hard, flat surface.
-
Press the Shore A durometer firmly onto the specimen and record the reading after a specified time (typically 1-2 seconds).
-
Take multiple readings at different locations on the specimen and calculate the average.
-
-
3. Protocol for Thermal Analysis (Glass Transition Temperature)
-
Objective: To measure the glass transition temperature (Tg) of dypnone-plasticized PVC to assess plasticizer efficiency.
-
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
-
Procedure:
-
Cut a small sample (5-10 mg) from the plasticized PVC sheet.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -60°C to 120°C).
-
The glass transition temperature is identified as a step-change in the heat flow curve.
-
4. Protocol for Evaluating Dypnone Migration
-
Objective: To assess the migration of dypnone from PVC to a contacting material.
-
Procedure (based on ASTM D2199):
-
Prepare a lacquered panel and a specimen of dypnone-plasticized PVC.
-
Place the PVC specimen on the lacquered surface.
-
Apply a specified pressure (e.g., using a weight) on top of the PVC specimen.
-
Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 72 hours).
-
After the test period, remove the PVC specimen and visually inspect the lacquer surface for any signs of softening, tackiness, or other changes, which would indicate plasticizer migration.
-
Experimental Workflow for Dypnone Plasticizer Evaluation
Caption: Workflow for evaluating dypnone as a plasticizer in PVC.
Dypnone as a Perfumery Base
Dypnone possesses a mild, fruity, and somewhat floral odor, making it a useful component in fragrance compositions. Its relatively high molecular weight suggests it can also act as a fixative, slowing the evaporation of more volatile fragrance ingredients.
Olfactory Profile and Performance
| Characteristic | Description |
| Odor Type | Fruity, Floral, slightly Powdery |
| Odor Description | A mild, sweet, and warm scent with nuances of hawthorn and mimosa. |
| Tenacity on Smelling Strip | Approximately 8-12 hours |
| Recommended Use Level | Traces up to 5% in the fragrance concentrate |
| Applications | Fine fragrances (oriental, floral bouquets), functional perfumery (soaps, lotions) |
| Blending Suggestions | Blends well with floral notes (jasmine, orange blossom), sweet notes (vanilla, coumarin), and other fruity esters. |
Experimental Protocols for Evaluating Dypnone in Perfumery
1. Protocol for Olfactory Evaluation of Dypnone
-
Objective: To characterize the odor profile and tenacity of dypnone.
-
Materials:
-
Dypnone
-
Smelling strips (blotters)
-
Odor-free environment
-
-
Procedure:
-
Dip a clean smelling strip into the dypnone, ensuring a consistent amount is absorbed.
-
Immediately evaluate the "top note" of the scent. Record initial impressions.
-
Allow the strip to air and evaluate the scent at regular intervals (e.g., 15 min, 1 hour, 4 hours, 8 hours, 24 hours) to assess the evolution of the odor ("heart" and "base" notes) and its tenacity.
-
Use a standardized fragrance vocabulary to describe the scent at each stage.
-
2. Protocol for Evaluating Dypnone in a Fragrance Accord
-
Objective: To assess the effect of dypnone on the overall character and performance of a simple fragrance accord.
-
Materials:
-
Dypnone
-
Other fragrance ingredients (e.g., phenylethyl alcohol for a rose note, linalool (B1675412) for a fresh floral note, vanillin (B372448) for a sweet note)
-
Ethanol (B145695) (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
-
-
Procedure:
-
Create a simple base accord (e.g., a simple floral accord).
-
Prepare two versions of the accord: one without dypnone (control) and one with a specific concentration of dypnone (e.g., 2%).
-
Dilute both accords in ethanol to a standard concentration (e.g., 10%).
-
Evaluate both the control and the dypnone-containing accord on smelling strips over time, noting any differences in the overall scent profile, intensity, and longevity.
-
3. Protocol for Stability Testing of Dypnone in a Cosmetic Base
-
Objective: To determine the stability of dypnone in a representative cosmetic formulation (e.g., a lotion or cream).
-
Materials:
-
Dypnone
-
Unfragranced cosmetic base
-
Oven for accelerated stability testing
-
pH meter
-
Viscometer
-
-
Procedure:
-
Incorporate dypnone at a typical use level (e.g., 0.5%) into the cosmetic base, ensuring thorough mixing.
-
Package the fragranced base in appropriate containers.
-
Store samples under different conditions:
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C) for accelerated aging
-
Exposure to light (e.g., a light box)
-
-
At regular intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for any changes in:
-
Odor: Compare with a freshly prepared sample.
-
Color: Visually assess for any discoloration.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity.
-
-
Any significant changes may indicate instability or incompatibility of dypnone with the cosmetic base.
-
Signaling Pathway for Fragrance Perception and Evaluation
Caption: Simplified pathway of fragrance perception and evaluation.
Conclusion
Dypnone presents a valuable raw material for both the polymer and fragrance industries. The protocols outlined in this document provide a framework for researchers and formulators to systematically evaluate its performance and effectively incorporate it into their products. While specific quantitative data for dypnone is not abundant in public literature, these standardized methodologies will enable the generation of reliable and comparable data to guide its application.
Analytical Methods for the Quantification of 1,3-Diphenyl-2-buten-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1,3-Diphenyl-2-buten-1-one, also known as dypnone. The methods described herein are based on established analytical techniques and provide a framework for the accurate and precise quantification of this compound in various matrices. While specific validated performance data for this compound is not widely available in published literature, the protocols and expected performance characteristics are derived from validated methods for structurally similar chalcones and related compounds.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of organic molecules. A reversed-phase HPLC method is recommended for the analysis of this compound.
Application Note: HPLC Quantification of this compound
This application note outlines a reversed-phase HPLC-UV method for the determination of this compound. The method is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The chromatographic conditions are optimized to provide good resolution and peak shape for the analyte.
Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Experimental Protocol: HPLC Analysis
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)
-
Run Time: Approximately 10 minutes
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: Expected HPLC Method Performance
The following table summarizes the expected quantitative performance of the HPLC method based on validated methods for similar chalcone (B49325) compounds.[1][2]
| Parameter | Expected Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.
Application Note: GC-MS Quantification of this compound
This application note describes a GC-MS method for the quantification of this compound. This method is particularly useful for the analysis of complex matrices and for trace-level quantification. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Principle: The sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The compound is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. Quantification is achieved by monitoring specific ions characteristic of this compound and comparing their response to an internal standard.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Data acquisition and processing software
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MSD Mode: Selected Ion Monitoring (SIM). The characteristic ions for this compound should be determined from its mass spectrum (e.g., m/z 222, 207, 105).
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like ethyl acetate.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate internal standard (e.g., triphenylmethane) at a concentration of 100 µg/mL in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the standard stock solution with a fixed amount of the internal standard solution.
-
Sample Preparation: Extract the sample with a suitable organic solvent. Spike the extract with the internal standard before analysis.
4. Analysis Procedure:
-
Tune and calibrate the GC-MS system.
-
Inject the calibration standards.
-
Inject the sample solution.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation: Expected GC-MS Method Performance
The following table summarizes the expected quantitative performance of the GC-MS method, extrapolated from methods for other organic compounds.[3]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Application Note: UV-Vis Spectrophotometric Quantification of this compound
This application note details a UV-Vis spectrophotometric method for the determination of this compound. The method is based on the measurement of the absorbance of the compound in a suitable solvent at its wavelength of maximum absorption (λmax).
Principle: this compound, being a chalcone, possesses a conjugated system that absorbs UV radiation. The absorbance of a solution containing the analyte is directly proportional to its concentration, according to the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
2. Method Parameters:
-
Solvent: Ethanol or Methanol (spectroscopic grade)
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound in the chosen solvent from 200-400 nm. Chalcones typically exhibit a strong absorption band between 340-390 nm.[4]
-
Blank: The solvent used for sample and standard preparation.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute to a concentration that falls within the linear range of the assay.
4. Analysis Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each working standard solution.
-
Measure the absorbance of the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: Expected UV-Vis Spectrophotometry Method Performance
The following table summarizes the expected quantitative performance of the UV-Vis spectrophotometry method based on a validated method for trans-chalcone.[5][6]
| Parameter | Expected Value |
| Linearity Range | 0.3 - 17.6 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.08 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualization of Experimental Workflows
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diphenyl-2-buten-1-one
Welcome to the technical support center for the synthesis of 1,3-Diphenyl-2-buten-1-one, also known as dypnone (B8250878). This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, which is commonly formed by the self-condensation of two molecules of acetophenone (B1666503).[1][2]
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Catalyst | The choice of catalyst is crucial. A variety of catalysts can be used, including solid acid catalysts and base catalysts.[3][4][5] For acid-catalyzed reactions, consider using nano-crystalline sulfated zirconia or polyphosphoric acid.[3][6] For base-catalyzed reactions, sodium ethoxide can be employed.[6] Ensure the catalyst is not expired or deactivated. | An appropriate and active catalyst should significantly improve the conversion of acetophenone to dypnone. |
| Suboptimal Reaction Temperature | The reaction is kinetically controlled, and the conversion of acetophenone generally increases with temperature.[4] The optimal temperature will depend on the catalyst and solvent used. For instance, with a nano-crystalline sulfated zirconia catalyst, reactions are often performed at temperatures around 170°C.[3] | Increasing the temperature to the optimal range for the chosen catalytic system should enhance the reaction rate and yield. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to over 12 hours depending on the conditions.[7] | Allowing the reaction to proceed for a sufficient duration will maximize product formation. |
| Presence of Water | Water can interfere with the condensation reaction, especially with moisture-sensitive catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents. A Dean-Stark apparatus can be used to remove water formed during the reaction.[3] | A dry reaction environment will favor the forward reaction and improve the yield of the desired product. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | While it is a self-condensation, ensuring accurate measurement of the starting material, acetophenone, is important. | Precise stoichiometry ensures the reaction proceeds as expected without excess starting material leading to side reactions. |
| Unwanted Polymerization or Side Reactions | High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts or other undesired compounds. | Optimize the reaction temperature and time based on literature procedures or experimental findings to minimize side product formation. |
| Crossed-Aldol Condensation | If other carbonyl compounds are present as impurities in the starting material or solvent, they can participate in crossed-aldol reactions, leading to a mixture of products. | Use pure acetophenone and high-purity solvents to avoid unintended reactions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | A significant amount of unreacted acetophenone remains in the reaction mixture, making purification difficult. | Drive the reaction closer to completion by optimizing reaction conditions (catalyst, temperature, time). |
| Similar Polarity of Product and Byproducts | Side products may have similar polarities to dypnone, making separation by column chromatography challenging. | Purification can often be achieved by silica (B1680970) gel chromatography using a non-polar/polar solvent system like cyclohexane/ethyl acetate (B1210297) or dichloromethane/methanol.[7] Recrystallization is another potential purification method.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established method is the self-condensation of two molecules of acetophenone.[2] This reaction is typically catalyzed by an acid or a base.
Q2: What are some effective catalysts for this synthesis?
A2: A range of catalysts have been successfully used, including:
-
Solid Acid Catalysts: Nano-crystalline sulfated zirconia, H-beta zeolite, and cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10).[3][5]
-
Lewis Acids: Aluminum chloride.[8]
-
Brønsted Acids: Polyphosphoric acid.[6]
-
Base Catalysts: Sodium ethoxide.[6]
Q3: What is the expected yield for this reaction?
A3: Yields can vary significantly depending on the catalyst and reaction conditions. For example, using a nano-crystalline sulfated zirconia catalyst at 170°C for 7 hours can result in an acetophenone conversion of 68.2% with a dypnone selectivity of 92%.[3][5] Microwave-assisted synthesis using Cs-DTP/K-10 at 413 K has shown an acetophenone conversion of 56% and a selectivity for trans-dypnone of 92%.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the acetophenone spot and the appearance of the dypnone spot. Gas Chromatography (GC) can also be used to quantify the conversion of acetophenone and the formation of the product.[4]
Q5: What are the typical physical properties of this compound?
A5: It is a yellowish, dense liquid with a boiling point of about 170°C at 3 mm Hg.[1] It is mostly found in the E-configuration around the double bond.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Dypnone Synthesis
| Catalyst | Reaction Conditions | Acetophenone Conversion (%) | Dypnone Selectivity (%) | Reference |
| Nano-crystalline sulfated zirconia | 170°C, 7 hours, solvent-free | 68.2 | 92 | [3][5] |
| Cs-DTP/K-10 | 413 K, microwave irradiation, solvent-free | 56 | 92 (trans-dypnone) | [5][9] |
| H-beta zeolite | 403-433 K | Similar to sulfated zirconia | - | [5] |
| Sulfated titania | 403-433 K | Lower than sulfated zirconia | - | [5] |
| Polyphosphoric acid | Reflux in benzene (B151609) (approx. 80°C), 7 hours | Good yield | - | [6] |
Experimental Protocols
Protocol 1: Synthesis using Nano-crystalline Sulfated Zirconia
Materials:
-
Acetophenone
-
Nano-crystalline sulfated zirconia catalyst
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a reaction apparatus consisting of a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Add acetophenone and the nano-crystalline sulfated zirconia catalyst to the flask.
-
Heat the reaction mixture to 170°C with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction for 7 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Synthesis using Cs-DTP/K-10
Materials:
-
Acetophenone
-
Cs-DTP/K-10 catalyst
-
Microwave reactor vessel
-
Microwave synthesizer
Procedure:
-
Place acetophenone and the Cs-DTP/K-10 catalyst (0.10 g/cm³) in a microwave reactor vessel.[4][5]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 413 K with stirring.[4][5]
-
Monitor the reaction until the desired conversion is achieved.
-
After the reaction, cool the vessel to a safe temperature.
-
Filter the catalyst from the reaction mixture.
-
The resulting product can be purified by column chromatography.
Visualizations
Aldol (B89426) Condensation Mechanism for Dypnone Synthesis
The synthesis of this compound from acetophenone proceeds via a base-catalyzed aldol condensation mechanism. The key steps involve the formation of an enolate, nucleophilic attack, and subsequent dehydration.
Caption: Base-catalyzed aldol condensation of acetophenone.
General Experimental Workflow for Dypnone Synthesis
This workflow outlines the key stages from reaction setup to the final purified product.
Caption: General workflow for dypnone synthesis.
References
- 1. frinton.com [frinton.com]
- 2. This compound | 22573-24-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]
- 7. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]
- 8. This compound | 1322-90-3 [chemicalbook.com]
- 9. dl.begellhouse.com [dl.begellhouse.com]
Dypnone Purification by Recrystallization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of dypnone (B8250878) by recrystallization. Below you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is dypnone and what are its physical properties?
Dypnone, also known as 1,3-diphenyl-2-buten-1-one (B1671007) or β-methylchalcone, is an organic compound formed from the self-condensation of two molecules of acetophenone.[1][2] It is a useful intermediate in the synthesis of various compounds.[2] Dypnone is typically a yellow, dense liquid at room temperature.[2] Its key physical properties are summarized in the table below.
Q2: What is recrystallization and why is it used for purifying dypnone?
Recrystallization is a fundamental technique used to purify solid compounds.[3][4] The principle is based on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).[3][5] Dypnone is soluble in solvents like alcohol, making recrystallization a suitable method for its purification.[1]
Q3: How do I select the best solvent for dypnone recrystallization?
The ideal recrystallization solvent should:
-
Dissolve dypnone completely when the solvent is hot (at or near its boiling point).[6]
-
Dissolve dypnone very poorly or not at all when the solvent is cold (at room temperature or below).[6]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of dypnone to prevent it from "oiling out".[6]
-
Be chemically inert, not reacting with dypnone.[6]
-
Be relatively volatile for easy removal from the purified crystals.
Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of dypnone.[7] A mixed solvent system, such as ethanol and water, can also be employed to fine-tune the solubility characteristics.[8]
Experimental Protocol: Recrystallization of Dypnone from Ethanol
This protocol outlines the standard procedure for purifying dypnone using ethanol as the solvent.
Materials:
-
Crude dypnone
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude dypnone in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate to the boiling point of the ethanol.[3] Continue adding small portions of hot ethanol until the dypnone just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, solid byproducts) in the hot solution, a hot filtration step is necessary. To prevent premature crystallization, use a slight excess of hot solvent before filtering. Filter the hot solution quickly through a pre-warmed funnel into a clean Erlenmeyer flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature without disturbance.[10] Slow cooling is crucial for the formation of large, pure crystals.[8] Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified dypnone crystals by vacuum filtration using a Büchner funnel and a filter flask.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.[10]
-
Drying: Allow air to be drawn through the crystals in the funnel for several minutes to help dry them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Data Presentation
Table 1: Physical Properties of Dypnone
| Property | Value | Reference |
| CAS Number | 495-45-4 | [1] |
| Molecular Formula | C₁₆H₁₄O | [1][11] |
| Molecular Weight | 222.28 g/mol | [1][11] |
| Appearance | Yellow liquid | [2] |
| Boiling Point | 340-345 °C (with partial decomposition) | [1] |
| Density | ~1.108 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether. | [1] |
Table 2: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Notes |
| Ethanol | 78.37 | -114.1 | Good general-purpose solvent for moderately polar compounds.[12][13] |
| Methanol | 64.7 | -97.6 | Similar to ethanol but more polar. |
| Isopropanol | 82.6 | -89 | Less polar than ethanol. |
| Hexane | 69 | -95 | A nonpolar solvent, often used in mixed solvent systems.[13] |
| Acetone | 56 | -94 | A polar aprotic solvent, good for many organic compounds.[13] |
| Water | 100 | 0 | A highly polar solvent, suitable for polar compounds.[13] |
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[9][14]2. Supersaturation: The solution has cooled below its saturation point but crystallization has not initiated.[9] | 1. Reduce Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[14]2. Induce Crystallization: a) Scratch: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.[10] b) Seed: Add a tiny crystal of pure dypnone (a "seed crystal") to the solution to initiate crystallization.[10] |
| An oil forms instead of crystals ("oiling out"). | 1. Low Melting Point: The melting point of the solute is lower than the boiling point of the solvent, causing it to liquefy.[6]2. High Impurity Level: Significant impurities can depress the melting point of the compound.[9]3. Rapid Cooling: The solution cooled too quickly. | 1. Reheat and Add Solvent: Reheat the mixture until the oil redissolves. Add a small amount of extra solvent to ensure the saturation point is reached at a lower temperature.[9]2. Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.[9] |
| The yield of purified crystals is very low. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[14]2. Premature Crystallization: The product crystallized in the funnel during hot filtration and was discarded with the insoluble impurities. | 1. Recover from Mother Liquor: If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.[14]2. Improve Hot Filtration: Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent the product from crashing out prematurely. |
| Crystals form too quickly and appear powdery or small. | 1. Solution is too concentrated: The solution was cooled too rapidly from a highly concentrated state. | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the solid. Add a small amount of additional hot solvent to slightly dilute the solution.[14]2. Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[8][14] |
| The purified crystals are colored. | 1. Colored Impurities: The impurities are soluble in the hot solvent and get trapped within the crystal lattice as it forms. | 1. Use Decolorizing Carbon: After dissolving the crude solid, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize.[5] Be cautious, as using too much charcoal can also adsorb the desired product and reduce yield.[14] |
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points in the purification of dypnone by recrystallization.
Caption: Workflow for Dypnone Purification by Recrystallization.
References
- 1. Dypnone [drugfuture.com]
- 2. frinton.com [frinton.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. mt.com [mt.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Dypnone | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Acetophenone Self-Condensation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side products encountered during the self-condensation of acetophenone (B1666503).
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common side products in the self-condensation of acetophenone?
The self-condensation of acetophenone is an aldol (B89426) condensation reaction that can yield different products depending on the reaction conditions. The two main products are:
-
Dypnone (B8250878) (1,3-Diphenyl-2-buten-1-one): This α,β-unsaturated ketone is the expected product of the self-condensation of two acetophenone molecules.[1][2] It is formed via an initial aldol addition followed by dehydration.[3][4]
-
1,3,5-Triphenylbenzene (B1329565): This aromatic compound is the product of the cyclotrimerization of three acetophenone molecules.[5] It is often formed as a significant side product, particularly under acidic conditions or at elevated temperatures.[6]
Q2: How do reaction conditions, particularly the choice of catalyst, influence the product distribution?
The catalyst plays a critical role in determining the major product of the reaction:
-
Base Catalysis: Basic catalysts, such as sodium ethoxide or sodium hydroxide, typically favor the formation of dypnone.[2] The reaction proceeds through an enolate intermediate, leading to the aldol adduct which then dehydrates.[3]
-
Acid Catalysis: Acidic catalysts can promote both dypnone formation and the subsequent trimerization to 1,3,5-triphenylbenzene. Strong acids like polyphosphoric acid, sulfated zirconia, or Lewis acids like CuCl₂ can be used.[5][7][8] High temperatures and strong acidic conditions tend to favor the formation of the highly stable aromatic ring of 1,3,5-triphenylbenzene.[5][9]
Troubleshooting Guide
Q1: My reaction produced a high yield of an unexpected, high-melting-point crystalline solid instead of the liquid dypnone. What is it and how can I prevent it?
A1: You have likely synthesized 1,3,5-triphenylbenzene . This is a common side product that becomes the main product under certain conditions, especially with acid catalysts at high temperatures.[5]
-
Identification: 1,3,5-triphenylbenzene is a white crystalline solid with a melting point of approximately 173-174°C.[5] Dypnone, in contrast, is a yellowish liquid at room temperature.[7] You can confirm the identity using standard analytical techniques (NMR, MS).
-
Cause: This side reaction is favored by strong acid catalysis and/or high reaction temperatures (e.g., >150°C), which promote the cyclotrimerization of three acetophenone molecules.[5][10]
-
Prevention: To favor dypnone formation, switch to a base-catalyzed system (see protocol below) or use a milder solid acid catalyst with precise temperature control.[8][11] If using an acid catalyst, ensure the temperature does not exceed the optimal range for dypnone synthesis (e.g., 170°C with sulfated zirconia).[8]
Q2: My dypnone synthesis resulted in a very low yield, and I recovered most of the unreacted acetophenone. What could have gone wrong?
A2: Low conversion is typically due to issues with the catalyst, reaction time, or temperature.
-
Inactive Catalyst: Ensure your catalyst is active. For example, bases like NaOH can be passivated by atmospheric CO₂. Solid acid catalysts may need activation (e.g., calcination) before use.[8][9]
-
Insufficient Temperature: The condensation reaction requires sufficient thermal energy. For base-catalyzed reactions, gentle warming may be necessary. For acid-catalyzed systems, temperatures are often higher (e.g., 70-170°C), and inadequate heating will result in low conversion.[7][8]
-
Short Reaction Time: Aldol condensations can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Reaction times can range from 3 to 7 hours or more depending on the specific conditions.[8][9]
-
Water Removal: The dehydration of the intermediate aldol adduct to form dypnone is an equilibrium process. Removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) can drive the reaction towards the product.[8]
Q3: My reaction mixture is a complex, difficult-to-separate mixture of products. How can I improve the selectivity for dypnone?
A3: Achieving high selectivity for dypnone requires careful control over reaction parameters to minimize the formation of 1,3,5-triphenylbenzene and other potential oligomers.
-
Optimize Catalyst: Solid acid catalysts like nano-crystalline sulfated zirconia have been shown to provide high selectivity (up to 92%) for dypnone.[8][12] This is often higher than with traditional homogeneous acids.
-
Control Temperature: Maintain the reaction temperature within the optimal window. For the sulfated zirconia catalyst, 170°C was found to be effective.[8] Overheating will promote the formation of 1,3,5-triphenylbenzene.
-
Solvent-Free Conditions: Performing the reaction without a solvent can sometimes improve yields and simplify the workup. Several modern protocols utilize solvent-free conditions with solid acid catalysts.[8][9]
Data Presentation: Product Yields Under Various Conditions
The following table summarizes reported yields and selectivity for the main products of acetophenone self-condensation under different catalytic systems.
| Catalyst System | Temperature (°C) | Time (h) | Main Product | Conversion (%) | Selectivity/Yield (%) | Reference(s) |
| Sulfated Zirconia (SZ) | 170 | 7 | Dypnone | 68.2 | 92 (Selectivity) | [8][11] |
| Cs-DTP/K-10 Clay | 140 | - | Dypnone | 56 | 92 (Selectivity) | [12] |
| Polyphosphoric Acid | 70 | 6 | Dypnone | - | Good Yield | [7] |
| KOH / 18-crown-6 | 130 | 12 | 1,3,5-Triphenylbenzene | - | 50-90 (Yield) | [10] |
| CuCl₂ in Toluene | 180-220 | 6 | 1,3,5-Triphenylbenzene | - | - | [5] |
| Sulfated Tin Oxide (STO) | 100 | 3 | 1,3,5-Triphenylbenzene | - | Excellent Yields | [9] |
Reaction Pathways & Troubleshooting Workflow
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common experimental issues.
References
- 1. medkoo.com [medkoo.com]
- 2. Question: Acetophenone when reacted with base \mathrm{C_2H_5ONa}, yields .. [askfilo.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Predict the products of aldol condensation, followed by dehydrati... | Study Prep in Pearson+ [pearson.com]
- 5. article.sapub.org [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. CN107011109A - A kind of preparation method of 1,3,5 triphenyl benzene-like compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. dl.begellhouse.com [dl.begellhouse.com]
Technical Support Center: Optimizing Catalyst for β-Methylchalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of β-methylchalcone via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing β-methylchalcone? A1: The primary method for synthesizing β-methylchalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (e.g., benzaldehyde) with a propiophenone (B1677668), which possesses α-hydrogens. The reaction proceeds through an aldol (B89426) condensation mechanism, followed by a dehydration step to form the α,β-unsaturated ketone structure characteristic of chalcones. While typically base-catalyzed, acid-catalyzed versions also exist.[1]
Q2: Why are strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) the preferred catalysts? A2: Base catalysis is generally preferred because it efficiently deprotonates the α-carbon of the propiophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The selectivity of the Claisen-Schmidt reaction is high because aromatic aldehydes, such as benzaldehyde (B42025), lack α-hydrogens and therefore cannot form an enolate themselves, which prevents undesirable self-condensation of the aldehyde.[1]
Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding for this synthesis? A3: Solvent-free grinding is an environmentally friendly technique that involves the physical grinding of solid reactants (propiophenone, benzaldehyde, and a solid base catalyst like NaOH or KOH) in a mortar and pestle.[2][3] This method eliminates the need for potentially hazardous organic solvents, often leading to significantly shorter reaction times, simpler product isolation, and high product yields.[1][4]
Q4: How can I monitor the progress of the reaction effectively? A4: Thin-layer chromatography (TLC) is a simple and highly effective method for monitoring the reaction's progress. By spotting small aliquots of the reaction mixture on a TLC plate alongside the starting materials (propiophenone and benzaldehyde), you can observe the consumption of reactants and the formation of the β-methylchalcone product. The reaction is considered complete when the spot corresponding to the limiting reactant disappears.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a common challenge in β-methylchalcone synthesis. The issue can often be traced back to the catalyst, reaction conditions, or reactant quality.
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective or Inactive Catalyst | Ensure the base catalyst (e.g., NaOH, KOH) has not degraded from improper storage (e.g., absorption of atmospheric CO₂ and moisture). Use a freshly prepared solution or a fresh batch of solid catalyst. The concentration of the base is also critical; too low a concentration may not effectively deprotonate the propiophenone. |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. Many Claisen-Schmidt reactions proceed well at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50°C) can increase the rate. However, excessively high temperatures can promote side reactions and decomposition, leading to a lower yield and a darkened reaction mixture.[2] Some reactions benefit from starting at 0°C and slowly warming to room temperature. |
| Incomplete Reaction | If TLC analysis shows significant unreacted starting material, the reaction time may be insufficient. Some condensations may require several hours to overnight to reach completion.[2] Continue to monitor the reaction via TLC until the limiting reactant is consumed. |
| Poor Reagent Quality | Impurities in the propiophenone or benzaldehyde derivatives can significantly inhibit the reaction or lead to side products. Ensure you are using high-purity, fresh reagents. |
| Reversibility of Aldol Addition | The initial aldol addition step can be reversible. Driving the reaction towards the dehydrated β-methylchalcone product is key. This is often achieved by the removal of water or by reaction conditions that favor the stable, conjugated final product. |
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield of the desired β-methylchalcone.
| Side Reaction | Cause & Minimization Strategy |
| Self-Condensation of Propiophenone | The propiophenone enolate can react with another molecule of propiophenone instead of the aldehyde. Solution: To minimize this, slowly add the propiophenone to a mixture of the benzaldehyde and the base catalyst. This strategy keeps the enolate concentration low relative to the aldehyde concentration. |
| Cannizzaro Reaction | In the presence of a strong base, the aromatic aldehyde (which lacks α-hydrogens) can undergo disproportionation to yield a primary alcohol and a carboxylic acid.[5] Solution: This is favored by high base concentrations.[5] Use the minimum effective concentration of the base, consider a milder base, or lower the reaction temperature.[6] |
| Michael Addition | The propiophenone enolate can perform a 1,4-addition to the newly formed β-methylchalcone (an α,β-unsaturated ketone). Solution: This can be minimized by using a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate. Shorter reaction times and lower temperatures can also suppress this side reaction.[5] |
Issue 3: Difficulty with Product Purification
Challenges in isolating a pure, crystalline product are common.
| Problem | Troubleshooting Steps & Solutions |
| Product is an Oil or Gummy Solid | This can be due to impurities or the intrinsic properties of the specific β-methylchalcone derivative (some have low melting points). Solution: First, verify purity using TLC. If impurities are present, purify the crude product using column chromatography (a common eluent system is a mixture of hexane (B92381) and ethyl acetate). If the product is pure but oily, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath can also promote solidification. |
| Low Recovery After Recrystallization | Significant product loss can occur during the recrystallization process. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excessive solvent will result in a lower recovery yield as more product remains in the mother liquor upon cooling.[7] Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[7] The mother liquor can be concentrated to obtain a second crop of crystals.[7] |
Data Presentation
Table 1: Comparison of Catalysts and Conditions for β-Methylchalcone Synthesis
Note: The following data is illustrative for the Claisen-Schmidt condensation of propiophenone and benzaldehyde, based on typical outcomes for chalcone (B49325) syntheses. Optimal conditions should be determined experimentally for specific substrates.
| Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield Range (%) |
| NaOH (aq) | Ethanol (B145695) | Room Temp | 2-6 hours | 75-90 |
| KOH (aq) | Ethanol | Room Temp | 2-6 hours | 80-95 |
| Solid NaOH | None (Grinding) | Room Temp | 10-30 minutes | 85-98 |
| Solid KOH | None (Grinding) | Room Temp | 10-30 minutes | 88-99 |
| Acid (e.g., HCl) | Ethanol | Reflux | 8-24 hours | 40-60 |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis in Ethanol
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 40%) or KOH (e.g., 60%) (approx. 1.2-1.5 eq.) to the mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC. The reaction is typically complete within 2-6 hours, often indicated by the formation of a precipitate.
-
Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is acidic to precipitate the crude β-methylchalcone.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.[8]
Protocol 2: Solvent-Free Synthesis by Grinding
-
Reactant Preparation: In a porcelain mortar, add propiophenone (1.0 eq.) and the aromatic aldehyde (1.0 eq.).
-
Catalyst Addition: Add solid NaOH or KOH (e.g., 1.0 eq.) to the mortar.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The mixture will typically become a paste and may change color and solidify within 10-30 minutes.[1]
-
Work-up & Isolation: After grinding is complete, add cold water to the solid mass and break it up with a spatula.
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Purification: Collect the crude product by suction filtration and wash thoroughly with cold water to remove the base.[3] The product is often of high purity but can be recrystallized from ethanol if necessary.[1]
Visualizations
Caption: Experimental workflow for β-methylchalcone synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Caption: Logical relationships of reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting low conversion in dypnone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the synthesis of dypnone (B8250878).
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common method for synthesizing dypnone? A1: The primary method for dypnone synthesis is the self-condensation of two molecules of acetophenone (B1666503).[1] This reaction is typically facilitated by a catalyst, which can be either acidic or basic in nature.[2][3]
Q2: My dypnone synthesis has a very low conversion rate. What are the most common general causes? A2: Low conversion rates in dypnone synthesis can typically be attributed to three main areas: catalyst issues, suboptimal reaction conditions, and the quality of the starting materials.[4][5] Specific problems include catalyst deactivation by moisture, incorrect reaction temperature or time, and inefficient removal of water, which is a byproduct of the condensation.[2][4]
Q3: What are the likely side products or byproducts in dypnone synthesis? A3: A common side reaction is the polycondensation of acetophenone, especially under harsh conditions with strong Lewis acid catalysts, which can lead to the formation of a mixture of other products.[5] Controlling the reaction parameters is key to minimizing these undesirable side reactions.
Q4: How can I effectively monitor the progress of the dypnone synthesis reaction? A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[4] This technique allows you to observe the consumption of the starting material (acetophenone) and the formation of the product (dypnone) over time, helping to determine the optimal reaction endpoint.
Troubleshooting Guide for Low Conversion
This guide addresses specific issues that can lead to low conversion rates in a question-and-answer format.
Issue 1: Reaction is sluggish or stalls, with significant unreacted acetophenone remaining.
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Potential Cause 1: Inefficient or Deactivated Catalyst Many catalysts used for this condensation are sensitive to impurities, especially water.[2][4] Solid acid catalysts like sulfated zirconia require specific preparation, such as calcination at a high temperature, to ensure maximum activity.[6]
-
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and high-purity, dry acetophenone. Moisture can be detrimental to many catalysts.[4]
-
Verify Catalyst Preparation: If preparing your own catalyst, such as sulfated zirconia, confirm that the calcination temperature and duration are correct. A catalyst calcined at 650°C has shown high activity.[6][7]
-
Select a Proven Catalyst: If issues persist, consider using a well-documented and robust catalyst. Aluminum tert-butoxide is known to produce good yields of 77-82%.[8]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature The self-condensation of acetophenone is temperature-dependent.[7] If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can promote the formation of unwanted byproducts.[9]
-
Solution:
-
Optimize Temperature: Adjust the reaction temperature based on your chosen catalytic system. For solvent-free synthesis using sulfated zirconia, a temperature of 170°C is effective.[6] The aluminum tert-butoxide method in xylene proceeds well between 133°C and 137°C.[8]
-
Maintain Consistent Heating: Use an oil bath or a similar apparatus to ensure stable and uniform heating of the reaction mixture.
-
-
-
Potential Cause 3: Inefficient Water Removal The condensation reaction produces one molecule of water for every molecule of dypnone formed. This water can inhibit the reaction equilibrium and may also deactivate the catalyst.[2]
-
Solution:
-
Use a Dean-Stark Apparatus: For reactions run in a solvent, a Dean-Stark trap is highly effective for the continuous removal of water as it forms.[2]
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Solvent-Free Conditions: When working under solvent-free conditions, ensure the reaction setup allows for the evaporation of water, for example, by performing the reaction in an open or vented vessel if safe to do so.
-
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems reported for dypnone synthesis, providing a baseline for expected outcomes.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Acetophenone Conversion (%) | Dypnone Yield/Selectivity (%) |
| Aluminum tert-butoxide | Xylene | 133–137 | 2+ | Not Reported | 77–82 (Yield)[8] |
| Sulfated Zirconia (SZ) | Solvent-free | 170 | 7 | 68.2[2][6][7] | 92 (Selectivity)[2][6][7] |
| Cs-DTP/K-10 | Solvent-free (Microwave) | 140 | Not Specified | 56[10][11] | 92 (Selectivity)[10][11] |
| Polyphosphoric Acid | Benzene | ~80 (Reflux) | 7 | Not Reported | "Good Yield"[3] |
Experimental Protocols
Protocol 1: Dypnone Synthesis via Aluminum tert-Butoxide Catalyst [8]
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Apparatus Setup: Equip a 1-liter round-bottomed three-necked flask with a mechanical stirrer, a thermometer, and a Vigreux column connected to a condenser and receiver.
-
Reagent Addition: Charge the flask with 400 ml of dry xylene, 120 g (1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.
-
Reaction: Begin stirring and heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C. tert-Butyl alcohol will begin to distill. Continue heating for approximately 2 hours.
-
Workup: Cool the mixture to 100°C and cautiously add 40 ml of water in small portions with continued stirring.
-
Purification: Remove ether and tert-butyl alcohol by atmospheric distillation. Remove the xylene by distillation under reduced pressure (25–50 mm). Transfer the residue to a smaller flask and purify the final product by vacuum distillation, collecting the dypnone fraction at 150–155°C/1 mm. The expected yield is 85–91 g (77–82%).
Protocol 2: Solvent-Free Dypnone Synthesis via Sulfated Zirconia (SZ) Catalyst [2][6]
-
Apparatus Setup: Use a liquid phase batch reactor equipped with a magnetic stirrer and a heating mantle. If possible, attach a Dean-Stark apparatus to remove water.
-
Reagent Addition: Add 10 mmol of acetophenone and 0.1 g of pre-prepared nano-crystalline sulfated zirconia catalyst (calcined at 650°C) to the reactor.
-
Reaction: Heat the reaction mixture to 170°C with vigorous stirring. Maintain these conditions for 7 hours.
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Workup: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
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Purification: Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.[6][7] Remove the solvent from the filtrate under reduced pressure. The crude dypnone can then be purified by vacuum distillation.
Visualizations
Caption: A generalized workflow for the synthesis of dypnone.
Caption: A logical flowchart for troubleshooting low conversion rates.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. dl.begellhouse.com [dl.begellhouse.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Acetophenone-Containing Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of unreacted acetophenone (B1666503) from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted acetophenone from a reaction mixture?
A1: The choice of purification method depends on the properties of your desired product. The most common techniques are:
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Column Chromatography: Best for products with different polarity than acetophenone.
-
Distillation (Vacuum): Suitable if your product has a significantly different boiling point from acetophenone.[1]
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Recrystallization: Ideal for solid products with different solubility profiles than acetophenone in a given solvent system.[1]
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Liquid-Liquid Extraction: Effective if the product and acetophenone have different solubilities in immiscible solvents. This can sometimes be enhanced by pH adjustments if other components are acidic or basic.[1]
Q2: What are the key physical properties of acetophenone to consider during purification?
A2: Understanding the physical properties of acetophenone is crucial for selecting and optimizing a purification method.
| Property | Value | Significance for Purification |
| Boiling Point | 202 °C (at 1 atm)[2][3][4] | Its relatively high boiling point makes it difficult to remove by simple evaporation but allows for vacuum distillation to separate it from less volatile products.[1] |
| Melting Point | 19-20 °C[2][3][4] | Acetophenone is a liquid at room temperature but can solidify in cool conditions.[2][3][5] This is important for handling and storage. |
| Solubility | Slightly soluble in water (0.55 g/100 mL at 25 °C).[3] Freely soluble in common organic solvents like ethanol, diethyl ether, chloroform, acetone, and benzene.[2][3] | Its low water solubility allows for removal from water-soluble products by aqueous washes. Its high solubility in organic solvents is a key factor in chromatography and recrystallization solvent selection. |
| Polarity | Moderately polar | Due to its ketone functional group, acetophenone is more polar than simple hydrocarbons but less polar than alcohols or carboxylic acids. This moderate polarity is exploited in column chromatography. |
Q3: How can I monitor the removal of acetophenone during the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method to monitor the progress of purification.[6]
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Stationary Phase: Silica (B1680970) gel plates are typically used.[7]
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is common. A typical starting ratio is 9:1 or 8:2 (hexane:ethyl acetate).[6][7]
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Visualization: Acetophenone's aromatic ring allows it to be visualized under a UV lamp (254 nm) as a dark spot.[7]
By comparing the TLC of your crude mixture with that of pure acetophenone and your purified fractions, you can determine the effectiveness of the separation.
Troubleshooting Guides
Issue 1: Acetophenone Co-elutes with My Product During Column Chromatography
Symptoms:
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TLC analysis of the collected fractions shows that acetophenone and the desired product have very similar or identical Rf values.
-
NMR analysis of the "purified" product shows characteristic peaks for both your compound and acetophenone.
Possible Causes:
-
The polarity of the product and acetophenone are too similar in the chosen eluent system.
-
The column is overloaded with the crude product.
Solutions:
-
Optimize the Eluent System:
-
Decrease Polarity: If acetophenone is eluting slightly before your product, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). This will increase the retention of both compounds on the silica gel, potentially improving separation.
-
Change Solvents: If adjusting the ratio of your current solvents is ineffective, try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane (B109758) or ether. Sometimes, a three-component system (e.g., hexane/dichloromethane/ethyl acetate) can provide better resolution.
-
-
Use a Different Stationary Phase:
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly to prevent channeling.
-
Load the sample onto the column in a minimal amount of solvent. A large loading volume will broaden the initial band and lead to poor separation.
-
Issue 2: Vacuum Distillation is Ineffective at Removing All Acetophenone
Symptoms:
-
The product, which has a much higher boiling point, is still contaminated with acetophenone after vacuum distillation.
-
The distillation is very slow, or requires very high temperatures even under vacuum.
Possible Causes:
-
The vacuum is not strong enough to sufficiently lower the boiling point of acetophenone.
-
An azeotrope may be forming between acetophenone and another component in the mixture.
Solutions:
-
Improve the Vacuum:
-
Check your vacuum pump and all connections for leaks. A good vacuum is essential for lowering the boiling point effectively.
-
Use a nomograph to estimate the boiling point of acetophenone at your system's pressure to ensure your heating temperature is appropriate.
-
-
Consider Azeotropic Distillation:
-
Acetophenone forms an azeotrope with water, boiling at 98 °C (at atmospheric pressure) with a composition of 82% water.[1] If your product is not water-sensitive, adding water to the mixture and distilling may help remove the acetophenone at a lower temperature.
-
Issue 3: Recrystallization Fails to Remove Acetophenone
Symptoms:
-
After recrystallization, the product crystals are still contaminated with acetophenone.
-
The product "oils out" instead of forming crystals.
Possible Causes:
-
An inappropriate recrystallization solvent was chosen.
-
The solution was cooled too quickly.
Solutions:
-
Select a Better Solvent System:
-
The ideal solvent should dissolve your product well when hot but poorly when cold, while acetophenone should remain soluble at cold temperatures.
-
Common solvent systems for recrystallization include ethanol/water, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or petroleum ether).[10]
-
A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[11]
-
-
Optimize the Cooling Process:
-
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of pure crystals.
-
If the product oils out, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Experimental Protocols & Workflows
Protocol 1: Removal of Acetophenone by Flash Column Chromatography
This protocol assumes the product is less polar than acetophenone.
-
TLC Analysis: Determine an appropriate eluent system by TLC. Aim for an Rf value of ~0.35 for your product, with a clear separation from the acetophenone spot. A common starting point is a mixture of hexane and ethyl acetate.[12]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography) to push the solvent through.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Method Selection
Caption: Decision tree for selecting a purification method.
Workflow for Column Chromatography
Caption: Experimental workflow for column chromatography.
Workflow for Recrystallization
Caption: Experimental workflow for recrystallization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 3. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
- 4. 98-86-2 CAS MSDS (Acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
Technical Support Center: Preventing Byproduct Formation in Claisen-Schmidt Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during Claisen-Schmidt condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Claisen-Schmidt condensation?
A1: The three most common byproducts are:
-
Self-condensation products: Arising from the reaction of the enolizable ketone with itself.[1][2]
-
Cannizzaro reaction products: Formed from the disproportionation of a non-enolizable aldehyde in the presence of a strong base to yield an alcohol and a carboxylic acid.[1][3][4]
-
Michael addition products: Resulting from the addition of an enolate to the α,β-unsaturated ketone product.[1][3]
Q2: What is the role of the base in the Claisen-Schmidt condensation?
A2: The base is a catalyst that deprotonates the α-carbon of the ketone to form a nucleophilic enolate ion.[1] This enolate then attacks the carbonyl carbon of the aldehyde. A full equivalent of the base is not always necessary; catalytic amounts are often sufficient.[1]
Q3: Can I use an aldehyde with α-hydrogens?
A3: The classic Claisen-Schmidt condensation uses an aldehyde without α-hydrogens to prevent its self-condensation.[1][4] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products.[1] For a selective reaction, one of the carbonyl partners should ideally be non-enolizable.[1]
Q4: My reaction mixture has turned dark or formed a tar-like substance. What is happening?
A4: Dark coloration or tar formation often indicates polymerization or decomposition of the starting materials or products. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired α,β-Unsaturated Ketone
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gently heating the mixture. |
| Suboptimal Temperature | Temperature optimization is often necessary. Some reactions proceed well at room temperature, while others may require cooling in an ice bath to prevent side reactions or heating to ensure completion.[1] |
| Catalyst Inactivity | Ensure the base catalyst (e.g., NaOH, KOH) is fresh. Solid bases can react with atmospheric CO₂ and become less effective.[2] |
| Incorrect Stoichiometry | For mono-condensation, a slight excess of the ketone can be beneficial. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[2] |
| Product Precipitation | If the product is insoluble and precipitates, it may coat the reactants or catalyst, halting the reaction. Increase the solvent volume or switch to a solvent in which the product is more soluble. Ensure vigorous stirring.[4] |
Issue 2: Formation of Self-Condensation Byproducts
The enolizable ketone reacts with itself, which is more likely if the ketone is more reactive than the aldehyde.
| Strategy | Details |
| Slow Addition of Ketone | Add the ketone slowly to the mixture of the aldehyde and the base. This keeps the enolate concentration low, minimizing self-condensation.[3] |
| Use Excess Aldehyde | Using a slight excess of the aldehyde can help ensure the enolate preferentially reacts with the aldehyde. |
| Use Ketone as Solvent | If the ketone is a liquid and inexpensive, using it as the solvent can drive the reaction towards the desired product.[1] |
Issue 3: Formation of Cannizzaro Reaction Byproducts
This side reaction is favored by high concentrations of a strong base, where the non-enolizable aldehyde disproportionates.
| Strategy | Details |
| Use a Milder Base | Consider using weaker bases like barium hydroxide (B78521) (Ba(OH)₂) or heterogeneous catalysts like magnesium oxide (MgO).[1] |
| Optimize Base Concentration | Use the minimum effective concentration of the base. A catalytic amount of a strong base may be sufficient.[3] |
| Slow Addition of Base | Add the base slowly to the reaction mixture to avoid localized high concentrations.[1] |
Issue 4: Formation of Michael Addition Byproducts
The enolate of the ketone can add to the α,β-unsaturated ketone product.
| Strategy | Details |
| Control Reaction Time | Shorter reaction times can minimize Michael addition, which is often slower than the initial condensation.[3] |
| Lower Reaction Temperature | Michael addition often has a higher activation energy, so running the reaction at a lower temperature can suppress this side reaction.[1] |
| Product Precipitation | Choosing a solvent in which the desired product is poorly soluble can cause it to precipitate, removing it from the reaction mixture and preventing further reaction.[3] |
| Adjust Stoichiometry | Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can be beneficial.[1] |
Quantitative Data Summary
The following table summarizes reported yields under different reaction conditions to illustrate the impact of optimization.
| Reactants | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Cyclohexanone & Benzaldehyde (B42025) | NaOH (20) | Solvent-free, grinding | 98 | [1] |
| Acetone & Benzaldehyde | NaOH (20) | Solvent-free, grinding (mono-product) | 96 | [5][6] |
| Acetone & Benzaldehyde | NaOH (20) | Solvent-free, grinding (di-product) | 98 | [5][6] |
| Acetone & Benzaldehyde | NaOH (1.5 equiv) | Microwave, 40°C, 35 min | 90 (mono) | [7] |
| Various | Pr(NO₃)₃·6H₂O | Solvent-free | 85-98 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Chalcone (B49325) via Slow Base Addition
This protocol is designed to minimize side reactions by controlling the concentration of the base.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (B1666503) (1 equivalent) and benzaldehyde (1 equivalent) in 95% ethanol.[1]
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Catalyst Addition: While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise over 15-20 minutes. A catalytic amount is often sufficient.[1]
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is often complete within 1-4 hours.[4]
-
Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce precipitation of the chalcone product.[4]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with cold ethanol.[4]
Protocol 2: Solvent-Free Synthesis of α,α'-bis(benzylidene)cycloalkanones
This "green chemistry" approach can lead to high yields and shorter reaction times.
-
Reactant Preparation: In a mortar, combine the cycloalkanone (1 equivalent), the substituted benzaldehyde (2 equivalents), and solid sodium hydroxide (20 mol%).
-
Grinding: Grind the mixture vigorously with a pestle for the recommended time (often 5-10 minutes).[5] The mixture will typically become a paste and then solidify.
-
Isolation: Add cold water to the mortar and break up the solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the NaOH, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent if necessary.
Visualizations
Caption: Main reaction pathway and common side reactions in Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 1,3-Diphenyl-2-buten-1-one (Dypnone)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities in 1,3-Diphenyl-2-buten-1-one, commonly known as dypnone (B8250878).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Impurities in dypnone can originate from the synthesis process, degradation, or storage. The most common synthesis method is the self-condensation of acetophenone (B1666503).[1][2] Therefore, potential impurities include:
-
Process-Related Impurities:
-
Acetophenone: Unreacted starting material.
-
cis-Isomer of Dypnone ((Z)-1,3-Diphenyl-2-buten-1-one): The less thermodynamically stable isomer of the desired trans-isomer ((E)-1,3-Diphenyl-2-buten-1-one).[3]
-
Higher Molecular Weight Condensation Products: By-products from further reactions of dypnone or acetophenone.
-
-
Degradation Products:
-
Catalyst Residues:
-
Depending on the synthetic route, residual catalysts such as aluminum chloride, sodium hydroxide, or polyphosphoric acid may be present.[7]
-
Q2: Which analytical techniques are most suitable for characterizing dypnone impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of organic impurities like acetophenone and the cis-isomer of dypnone. A reversed-phase C18 column is commonly used.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile impurities, including residual solvents and acetophenone.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for confirming the isomeric form of dypnone.[1][12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to detect and quantify trace metallic catalyst residues.
Troubleshooting Guides
HPLC Analysis Troubleshooting
A common issue encountered during the HPLC analysis of aromatic compounds like dypnone is peak tailing.[13][14][15]
Problem: Peak Tailing for Dypnone or its Impurities
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
| Potential Cause | Troubleshooting Step | Recommendation |
| Secondary Silanol Interactions | Modify mobile phase | Add a competitive base (e.g., triethylamine) or use a base-deactivated column.[14] |
| Column Overload | Reduce sample concentration | Dilute the sample or decrease the injection volume.[13] |
| Inappropriate Mobile Phase pH | Adjust mobile phase pH | For ionizable impurities, adjust the pH to be at least 2 units away from the pKa of the analyte.[16] |
| Insufficient Buffering | Increase buffer strength | Ensure the buffer concentration is adequate to maintain a constant pH.[14] |
| Sample Solvent Mismatch | Change sample solvent | Dissolve the sample in the initial mobile phase composition whenever possible.[16] |
| Column Contamination | Clean or replace column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[16] |
Experimental Protocols
HPLC Method for Impurity Profiling
This is a general-purpose reversed-phase HPLC method that can be optimized for the analysis of dypnone and its impurities.
dot
Caption: General workflow for HPLC analysis of dypnone.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 80% A, 20% B10-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-35 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method is a starting point and may require optimization for specific impurity profiles.[9]
GC-MS for Identification of Volatile Impurities
Sample Preparation:
-
Dissolve an accurately weighed amount of dypnone in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization for non-volatile impurities.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
NMR for Structural Elucidation
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated impurity or dypnone sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
Acquisition Parameters:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to elucidate the structure of unknown impurities.
Data Presentation
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Name | Structure | Origin | Typical Analytical Technique |
| Acetophenone | C₈H₈O | Starting Material | HPLC, GC-MS |
| (Z)-1,3-Diphenyl-2-buten-1-one (cis-Dypnone) | C₁₆H₁₄O | Isomerization | HPLC, NMR |
| Benzoic Acid | C₇H₆O₂ | Degradation | HPLC |
Table 2: ¹H and ¹³C NMR Chemical Shifts for Acetophenone
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons | 2.61 (s, 3H) | 26.6 |
| Aromatic Protons | 7.45-7.59 (m, 3H), 7.96-7.98 (m, 2H) | 128.3, 128.6, 133.1, 137.1 |
| Carbonyl Carbon | - | 198.2 |
| Solvent: CDCl₃[12] |
Table 3: GC-MS Fragmentation of Acetophenone
| m/z | Relative Intensity (%) | Fragment Ion |
| 120 | 30 | [M]⁺ |
| 105 | 100 | [M - CH₃]⁺ |
| 77 | 80 | [C₆H₅]⁺ |
| 51 | 40 | [C₄H₃]⁺ |
| Data is approximate and can vary with instrumentation.[10][16][17] |
Logical Relationships and Workflows
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. researchgate.net [researchgate.net]
- 3. bmse000286 Acetophenone at BMRB [bmrb.io]
- 4. nacalai.com [nacalai.com]
- 5. frinton.com [frinton.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. rsc.org [rsc.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. memphis.edu [memphis.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. waters.com [waters.com]
- 16. app.studyraid.com [app.studyraid.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of β-Methylchalcone
Welcome to the technical support center for the synthesis of β-methylchalcone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for laboratory and scale-up operations. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing β-methylchalcone? A1: The most common and efficient method for synthesizing β-methylchalcone is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with an appropriate ketone that possesses α-hydrogens (propiophenone) to form the α,β-unsaturated ketone structure.[1][3] The reaction proceeds through an aldol (B89426) condensation mechanism, followed by a dehydration step.[3]
Q2: What are the specific starting materials for β-methylchalcone? A2: To synthesize β-methylchalcone, the required starting materials are benzaldehyde (B42025) and propiophenone (B1677668) (ethyl phenyl ketone). The propiophenone provides the methyl group at the β-position of the resulting chalcone (B49325) structure.
Q3: Why is a base, like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), typically used as a catalyst? A3: A strong base is preferred because it efficiently deprotonates the α-carbon of the ketone (propiophenone) to generate a reactive nucleophilic enolate.[3] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).[3] This pathway is highly selective because aromatic aldehydes like benzaldehyde lack α-hydrogens, which prevents them from undergoing self-condensation and leads to higher yields of the desired chalcone product.[3]
Q4: Are there "green chemistry" alternatives to traditional solvent-based synthesis? A4: Yes, green chemistry approaches offer significant advantages by reducing environmental impact.[3] Solvent-free grinding is a common technique where the solid reactants are physically ground with a solid catalyst (e.g., NaOH).[3][4] This method often results in shorter reaction times, simpler product isolation, high yields, and eliminates the need for hazardous organic solvents.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of β-methylchalcone, providing potential causes and effective solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Issue 1: Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient.[5] 2. Inactive Catalyst: The base catalyst (NaOH/KOH) may be old or improperly stored.[5] 3. Suboptimal Temperature: The reaction may be too slow at room temperature for the specific substrates.[5] 4. Poor Substrate Reactivity: Electron-donating or withdrawing groups on the aromatic rings can affect reactivity.[1] | 1. Monitor the reaction using Thin-Layer Chromatography (TLC) until the limiting starting material spot disappears.[5] Reaction times can range from a few hours to over 24 hours.[5][6] 2. Use a fresh, high-purity catalyst or prepare a fresh aqueous solution of the base.[1][5] 3. Gradually increase the temperature (e.g., to 40-50 °C) while monitoring with TLC.[5] Avoid excessive heat (above 65 °C) to prevent side reactions.[5] 4. For less reactive substrates, consider extending the reaction time or slightly increasing the temperature.[1] |
| Issue 2: Oily or Gummy Product Instead of Crystals | 1. Side Reactions: Excessive heat can lead to side reactions like the Cannizzaro reaction, where the aldehyde disproportionates.[5] 2. Impure Reactants: Using old or impure benzaldehyde can introduce impurities that hinder crystallization. 3. Product Degradation: High temperatures or prolonged reaction times can cause the product to degrade.[5] | 1. Maintain a lower reaction temperature (room temperature is often sufficient).[5] If heating is necessary, do not exceed 65 °C.[5] 2. Use freshly distilled benzaldehyde to remove any benzoic acid impurities. 3. Optimize reaction time by closely monitoring with TLC to avoid prolonged exposure to reaction conditions after completion.[5] |
| Issue 3: Multiple Spots on TLC Plate (Impure Product) | 1. Self-Condensation of Ketone: Propiophenone can react with itself in an aldol condensation.[3] 2. Cannizzaro Reaction: A competing reaction for the aldehyde in the presence of a strong base.[3][5] 3. Michael Addition: The ketone enolate can perform a 1,4-addition to the newly formed chalcone.[3] | 1. Slowly add the ketone to the mixture of the aldehyde and the base. This ensures the aldehyde is always in excess relative to the enolate, favoring the desired reaction.[3] 2. Use a milder base or lower the temperature. Carefully control stoichiometry to avoid a large excess of the base catalyst.[3] 3. Use a slight excess of the aldehyde or conduct the reaction at a lower temperature to disfavor this secondary reaction.[3] |
| Issue 4: Difficulty with Product Purification | 1. Product Loss During Workup: The product may be partially soluble in the wash solvent.[1] 2. Inefficient Recrystallization: The chosen solvent system may not be optimal.[1] | 1. Use ice-cold water for washing the crude product to minimize solubility and maximize recovery.[1] 2. Optimize the recrystallization solvent. Use a minimal amount of a hot solvent (e.g., ethanol (B145695) or methanol) and allow for slow cooling to form pure crystals.[1][7] |
Quantitative Data on Reaction Conditions
The yield of chalcone synthesis is highly dependent on the reaction parameters. The following tables summarize findings from various studies on Claisen-Schmidt condensations.
Table 1: Effect of Catalyst and Solvent on Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| NaOH (10-40% aq.) | Ethanol | Room Temp | 2-3 | 58-89 | [1][5] |
| KOH | Ethanol | Reflux | Varies | Up to 100 | [5] |
| NaOH (solid) | Solvent-free (Grinding) | Ambient | 10 min | High | [5] |
| Mg(HSO₄)₂ | Solvent-free (Stirring) | 50 | 0.5 | 82-99 | [8][9] |
| Various Bases | Water with Surfactant | Room Temp | 24 | 56-83 | [5][10] |
Table 2: Optimization of Reaction Time and Temperature
| Method | Temperature | Typical Time Range | Notes | Reference(s) |
| Conventional Stirring | Room Temp (20-25 °C) | 4-48 hours | Sufficient for many substrates and minimizes side reactions. | [1][5][6] |
| Heating/Reflux | 40-65 °C | 2-8 hours | Increases reaction rate for less reactive substrates. | [5] |
| Microwave Irradiation | 100 W | 2.5-7 minutes | Significantly reduces reaction time and by-product formation. | [11] |
| Solvent-free Grinding | Ambient | 10-30 minutes | Rapid, efficient, and environmentally friendly. | [4][5] |
Experimental Protocols
Protocol 1: Conventional Synthesis of β-Methylchalcone in Ethanol
This protocol describes a standard, reliable method for synthesizing β-methylchalcone.
Materials:
-
Benzaldehyde (1.0 eq)
-
Propiophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and propiophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all reagents are fully dissolved.[1]
-
Catalyst Addition: While stirring, slowly add a 20-40% aqueous solution of NaOH dropwise to the mixture. The solution may turn yellow, and a precipitate may begin to form.[1]
-
Reaction: Allow the reaction to stir at room temperature.[5] Monitor the progress by TLC until the benzaldehyde spot is no longer visible.[5] This can take between 4 to 24 hours.[1][6]
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[7]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crude product with ample ice-cold water until the washings are neutral to remove any remaining base or salts.[1][7]
-
Purification: Purify the crude β-methylchalcone by recrystallization from a suitable solvent, such as hot ethanol, to yield pure, crystalline product.[7]
Protocol 2: Solvent-Free Synthesis of β-Methylchalcone by Grinding
This protocol offers an environmentally friendly alternative to traditional solvent-based methods.[4]
Materials:
-
Benzaldehyde (1.0 eq)
-
Propiophenone (1.0 eq)
-
Sodium Hydroxide (NaOH), solid pellets or powder
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Mortar and pestle
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: Place equimolar amounts of propiophenone and solid NaOH into a mortar.
-
Grinding: Add benzaldehyde to the mortar and grind the mixture vigorously with a pestle at room temperature for 10-30 minutes.[4] The solid mixture will turn into a paste and then solidify as the product forms.
-
Monitoring: Check for reaction completion using TLC.
-
Isolation: Add ice-cold water to the mortar and continue to mix to break up the solid product.[5]
-
Neutralization & Filtration: Transfer the mixture to a beaker and neutralize with cold 10% HCl.[4] Collect the solid product by vacuum filtration.[4]
-
Washing and Purification: Wash the product thoroughly with cold water and purify by recrystallization from ethanol.
Visualizations
Experimental Workflow for β-Methylchalcone Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of β-methylchalcone via the Claisen-Schmidt condensation.
Caption: Logical workflow for β-methylchalcone synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. scitepress.org [scitepress.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity, and Reversal of Drug Resistance in HeLa/DDP Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dypnone Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for dypnone (B8250878) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for dypnone synthesis?
A1: Dypnone (1,3-diphenyl-2-buten-1-one) is synthesized through the self-condensation of two molecules of acetophenone. This reaction is typically catalyzed by an acid or a base, leading to the formation of dypnone and a molecule of water.[1]
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 1,3-Diphenyl-2-buten-1-one and Related α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1,3-diphenyl-2-buten-1-one (B1671007) (dypnone), a key α,β-unsaturated ketone, with two structurally related alternatives: chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and benzalacetone (4-phenyl-3-buten-2-one). The presented data, summarized in comprehensive tables, offers valuable insights for the structural elucidation and characterization of these compounds, which are prevalent scaffolds in medicinal chemistry and materials science. Detailed experimental protocols for acquiring the spectroscopic data are also provided to ensure reproducibility.
Spectral Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, chalcone, and benzalacetone. These values are crucial for identifying the characteristic signals of each molecule and understanding the influence of structural modifications on their spectroscopic properties.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ | 2.60 | s | - |
| =CH | 7.17 | s | - | |
| Aromatic-H | 7.40-7.58 | m | - | |
| Aromatic-H (ortho to C=O) | 7.99 | d | 7.2 | |
| Chalcone | H-α (to C=O) | 7.52 | d | 15.6 |
| H-β (to C=O) | 7.80 | d | 15.6 | |
| Aromatic-H | 7.35-7.65 | m | - | |
| Aromatic-H (ortho to C=O) | 7.98-8.03 | m | - | |
| Benzalacetone | -CH₃ | 2.38 | s | - |
| H-α (to C=O) | 6.71 | d | 16.3 | |
| H-β (to C=O) | 7.49 | d | 16.3 | |
| Aromatic-H | 7.35-7.55 | m | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~18.0 |
| C-α (to C=O) | ~125.0 | |
| C-β (to C=O) | ~155.0 | |
| Aromatic-C | ~128.0-132.0 | |
| Quaternary Aromatic-C | ~138.0, ~142.0 | |
| C=O | ~190.0 | |
| Chalcone | C-α (to C=O) | 122.1 |
| C-β (to C=O) | 144.8 | |
| Aromatic-C | 128.4-132.8 | |
| Quaternary Aromatic-C | 134.9, 138.2 | |
| C=O | 190.5 | |
| Benzalacetone | -CH₃ | 27.5 |
| C-α (to C=O) | 125.1 | |
| C-β (to C=O) | 143.2 | |
| Aromatic-C | 128.4-130.6 | |
| Quaternary Aromatic-C | 134.5 | |
| C=O | 198.2 |
Table 3: IR Spectral Data (KBr Pellet, cm⁻¹)
| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Intensity |
| This compound | C=O (conjugated ketone) | ~1660 | Strong |
| C=C (alkene) | ~1605 | Medium | |
| C-H (aromatic) | ~3060 | Medium | |
| C-H (aliphatic) | ~2920 | Medium | |
| Chalcone | C=O (conjugated ketone) | 1661 | Strong |
| C=C (alkene) | 1605 | Strong | |
| C-H (aromatic) | 3059 | Medium | |
| Benzalacetone | C=O (conjugated ketone) | 1665 | Strong |
| C=C (alkene) | 1610 | Strong | |
| C-H (aromatic) | 3060 | Medium | |
| C-H (aliphatic) | 2925 | Medium |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and IR spectra are provided below to ensure accurate and reproducible results.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh 10-20 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectra are recorded on a 400 MHz NMR spectrometer.
-
The instrument is locked to the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is used with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are acquired.
-
For ¹³C NMR, a proton-decoupled experiment is performed with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
2. Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The frequencies of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).
Visualizing Spectroscopic Analysis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of spectral analysis and the structural correlations for this compound.
Dypnone's Biological Activity in the Chalcone Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones with a distinctive three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and are abundant in a variety of plants.[1] Their deceptively simple structure belies a remarkable breadth of biological activities, making them a focal point in the search for new therapeutic agents. Dypnone (B8250878), the parent compound with the systematic name 1,3-diphenyl-2-propen-1-one, serves as a fundamental scaffold from which a vast library of derivatives has been synthesized and evaluated. This guide provides an objective comparison of the biological activity of dypnone with other chalcones, supported by experimental data, to illuminate structure-activity relationships and guide future research.
Quantitative Comparison of Biological Activities
The biological potency of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity of dypnone and a selection of its derivatives.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Dypnone and Other Chalcones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dypnone (trans-chalcone) | Hep-2 (Human laryngeal carcinoma) | <24.01 | [2] |
| B-16 (Mouse melanoma) | 45.42 | [2] | |
| A549 (Human lung adenocarcinoma) | 81.29 | [2] | |
| Licochalcone A | B-16 (Mouse melanoma) | 25.89 | [2] |
| 4-Methoxychalcone | B-16 (Mouse melanoma) | 50.15 | [2] |
| 3'-(Trifluoromethyl)chalcone | B-16 (Mouse melanoma) | 61.54 | [2] |
| Compound 3b (pyrazole derivative) | Hep-3b (Hepatocellular carcinoma) | 3.39 | [3] |
| Compound 3d (pyrazole derivative) | MOLT-4 (Leukemia) | 3.63 | [3] |
| 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one | DLA (Dalton's Lymphoma Ascites) | 48 µg/mL | [4] |
| 1-(4-chlorophenyl)-3-(3-phenoxyphenyl)prop-2-en-1-one | DLA (Dalton's Lymphoma Ascites) | 68 µg/mL | [4] |
Note: Lower IC50 values indicate greater cytotoxic potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Dypnone and Other Chalcones
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Dypnone (Chalcone) | >100 | >100 | >100 | >100 | [5] |
| Chalcone (B49325) Dibromide | 50 | 25 | 100 | >100 | [5] |
| 4-Chlorochalcone | 50 | 25 | >100 | >100 | [5] |
| 4-Chlorochalcone Dibromide | 25 | 12.5 | 50 | 100 | [5] |
| 4-Methoxychalcone | >100 | >100 | >100 | >100 | [5] |
| 4-Methoxychalcone Dibromide | 100 | 50 | >100 | >100 | [5] |
| O-OH Chalcone | 25-50 (MRSA) | - | - | - | [1] |
| M-OH Chalcone | 50-200 (MRSA) | - | - | - | [1] |
| P-OH Chalcone | 100-200 (MRSA) | - | - | - | [1] |
Note: Lower MIC values indicate higher antimicrobial activity. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible evaluation of chalcone bioactivity.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
The plate is incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The chalcone compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cells are treated with various concentrations of the chalcone compounds and a vehicle control.
-
The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
1. Preparation of Chalcone Solutions:
-
Stock solutions of the chalcone derivatives are prepared in a suitable solvent like DMSO.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
2. Inoculum Preparation:
-
The test microorganism is cultured overnight in the appropriate broth.
-
The overnight culture is diluted to achieve a standardized inoculum concentration, typically around 5 x 10^5 Colony Forming Units (CFU)/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.
-
The plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway and Experimental Workflow Visualization
Chalcones exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-inflammatory and anticancer activities of many natural compounds, including chalcones, is the Nuclear Factor-kappa B (NF-κB) pathway.[11][12]
Caption: Chalcones can inhibit the NF-κB signaling pathway.
The following diagram illustrates a typical experimental workflow for assessing the antimicrobial activity of chalcone derivatives.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencerepository.org [sciencerepository.org]
- 4. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
Validating the Structure of 1,3-Diphenyl-2-buten-1-one through Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural elucidation of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing detailed information about a molecule's mass and its fragmentation patterns, which are unique fingerprints of its chemical structure. This guide offers a comparative analysis of the mass spectrometric fragmentation of 1,3-Diphenyl-2-buten-1-one (also known as dypnone), contrasting its behavior with that of structurally related ketones to highlight the key features that validate its structure.
Comparative Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that arise from predictable cleavage pathways. To underscore the uniqueness of dypnone's fragmentation pattern, we compare it with two related compounds: benzalacetophenone (the parent chalcone) and acetophenone.
This compound (Dypnone): The mass spectrum of dypnone (B8250878) is defined by its molecular ion and key fragments resulting from the cleavage of its backbone. The presence of the β-methyl group significantly influences the fragmentation, leading to a characteristic set of peaks.
Benzalacetophenone (Chalcone): As the parent compound to dypnone, benzalacetophenone provides a baseline for the fragmentation of the chalcone (B49325) scaffold. Its spectrum is dominated by cleavages around the carbonyl group and the double bond.
Acetophenone: This simpler ketone, containing a phenyl and a methyl group attached to a carbonyl, offers insight into the fragmentation of the benzoyl moiety, a key structural component of dypnone.
The quantitative data summarized in the table below showcases the key distinguishing features in the mass spectra of these three compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| This compound (Dypnone) | C₁₆H₁₄O | 222.28 | 222 | 207: [M-CH₃]⁺, Loss of the β-methyl group. 105: [C₆H₅CO]⁺, Benzoyl cation. 77: [C₆H₅]⁺, Phenyl cation. |
| Benzalacetophenone (Chalcone) | C₁₅H₁₂O | 208.26 | 208 | 131: [M-C₆H₅]⁺, Loss of the phenyl group from the β-carbon. 105: [C₆H₅CO]⁺, Benzoyl cation. 77: [C₆H₅]⁺, Phenyl cation. |
| Acetophenone | C₈H₈O | 120.15 | 120 | 105: [M-CH₃]⁺, Benzoyl cation (base peak). 77: [C₆H₅]⁺, Phenyl cation. 51: [C₄H₃]⁺, A common fragment from the phenyl ring. |
Experimental Protocols
The following is a typical experimental protocol for acquiring an electron ionization mass spectrum of an organic compound like this compound.
Sample Preparation: A small amount of the solid this compound sample is dissolved in a volatile organic solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is used.
Gas Chromatography (GC) Method:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
Mass Spectrometry (MS) Method:
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
This protocol ensures the sample is volatilized, separated from any impurities, and then ionized and fragmented in a reproducible manner to generate a characteristic mass spectrum.
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization conditions can be visualized as a series of cleavage events originating from the molecular ion. The following diagram illustrates the major fragmentation pathways.
Caption: Major fragmentation pathways of this compound (Dypnone) in EI-MS.
Conclusion
The mass spectrum of this compound provides a clear and unambiguous validation of its structure. The presence of the molecular ion at m/z 222 confirms its molecular weight.[3][4] The characteristic fragment ions at m/z 207, 105, and 77 correspond to the logical losses of a methyl radical, a styryl radical, and a subsequent loss of carbon monoxide from the benzoyl cation, respectively. When compared to the fragmentation patterns of benzalacetophenone and acetophenone, the unique peak at m/z 207 in the dypnone spectrum serves as a key differentiator, directly confirming the presence of the β-methyl group. This comparative approach, grounded in established fragmentation principles, provides a robust framework for the structural validation of this and similar α,β-unsaturated ketones, which is an indispensable practice in chemical research and drug development.
References
A Comparative Study: β-Methylchalcone vs. Benzalacetophenone
In the landscape of drug discovery and development, chalcones represent a significant class of aromatic ketones with a diverse range of biological activities. As precursors to flavonoids and isoflavonoids, these α,β-unsaturated ketones are of great interest to researchers. This guide provides a detailed comparative analysis of a substituted derivative, β-methylchalcone, and its parent compound, benzalacetophenone. The comparison covers their synthesis, spectroscopic characteristics, and a review of their biological activities, supported by experimental protocols and data.
Chemical Structures
Benzalacetophenone , also known as chalcone (B49325), is the parent structure of the chalcone family. β-Methylchalcone is a derivative with a methyl group at the β-position of the enone moiety.
| Compound | Structure |
| Benzalacetophenone |
|
| β-Methylchalcone |
|
Synthesis and Spectroscopic Properties
Both benzalacetophenone and β-methylchalcone are primarily synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.[1][2]
Table 1: Comparison of Synthesis and Spectroscopic Data
| Parameter | β-Methylchalcone | Benzalacetophenone |
| Starting Materials | Propiophenone and Benzaldehyde | Acetophenone and Benzaldehyde |
| Typical Yield | 60-80% | 70-95%[2] |
| Appearance | Pale yellow solid | Yellowish crystals[3] |
| Melting Point (°C) | 74-76 | 55-57 |
| ¹H NMR (CDCl₃, δ ppm) | ~2.2 (s, 3H, β-CH₃), 7.3-8.1 (m, 11H, Ar-H and α-H) | 7.4-8.1 (m, 12H, Ar-H, α-H, and β-H)[3][4][5][6] |
| ¹³C NMR (CDCl₃, δ ppm) | ~15 (β-CH₃), 128-145 (Ar-C and C=C), ~198 (C=O) | 128-145 (Ar-C and C=C), ~190 (C=O)[4][5][6] |
| FT-IR (cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C stretch), 3050 (aromatic C-H stretch) | ~1660 (C=O stretch), ~1598 (C=C stretch), 3060 (aromatic C-H stretch) |
Experimental Protocols
General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol can be adapted for the synthesis of both β-methylchalcone and benzalacetophenone by selecting the appropriate ketone.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Aromatic ketone (e.g., Acetophenone for benzalacetophenone, Propiophenone for β-methylchalcone)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve the aromatic ketone (10 mmol) and aromatic aldehyde (10 mmol) in ethanol (20-30 mL) in a flask.
-
Slowly add an aqueous solution of NaOH (40%) with constant stirring, maintaining the temperature below 25°C using an ice bath.
-
Continue stirring for 2-4 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure chalcone crystals.[2]
Biological Activities: A Comparative Overview
Chalcones are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The introduction of a methyl group at the β-position can influence these activities.
Anticancer Activity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[7] While direct comparative studies on the cytotoxicity of β-methylchalcone and benzalacetophenone are limited, studies on various cancer cell lines have demonstrated the cytotoxic potential of different chalcone derivatives.[7] The presence and position of substituents on the chalcone scaffold are known to significantly impact their anticancer potency.
Table 2: Comparative Biological Activities (Qualitative)
| Biological Activity | β-Methylchalcone | Benzalacetophenone |
| Anticancer | Expected to exhibit cytotoxic effects, potentially altered potency compared to benzalacetophenone. | Demonstrates cytotoxic activity against various cancer cell lines.[8] |
| Anti-inflammatory | Likely possesses anti-inflammatory properties, with the methyl group potentially modifying the activity. | Exhibits anti-inflammatory effects by modulating inflammatory pathways.[9][10][11][12][13] |
| Antioxidant | Expected to have antioxidant potential, though the methyl group's influence is not well-documented in direct comparisons. | Shows antioxidant activity in various assays.[14] |
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay (Antioxidant Activity):
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well.
-
Add an equal volume of the test compound dilution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity. Ascorbic acid is commonly used as a positive control.[14]
Signaling Pathways
The biological effects of chalcones are often mediated through their interaction with key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in inflammation and cancer.[9][15][16][17]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Chalcones have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[15][16][17]
Caption: Chalcones inhibit the NF-κB signaling pathway at multiple points.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Chalcones can modulate MAPK signaling, contributing to their anticancer effects.[9]
Caption: Chalcones can modulate the MAPK signaling cascade at various levels.
The presence of the β-methyl group in β-methylchalcone may alter its binding affinity to the protein kinases in these pathways, potentially leading to differences in inhibitory potency compared to benzalacetophenone. However, further research is needed to elucidate the precise mechanisms and comparative effects.
Conclusion
Both β-methylchalcone and benzalacetophenone are valuable compounds in medicinal chemistry. While they share a common synthetic route and exhibit a broad range of biological activities, the substitution of a methyl group at the β-position is expected to modulate these properties. This comparative guide provides a foundational understanding for researchers and drug development professionals. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these and other chalcone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. redalyc.org [redalyc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and anti-hypersensitive effects of the chalcone isocordoin and its semisynthetic derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcea.org [ijcea.org]
- 15. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB and Nrf2 pathways contribute to the protective effect of Licochalcone A on dextran sulphate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1,3-Diphenyl-2-buten-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,3-Diphenyl-2-buten-1-one, a member of the chalcone (B49325) family, also known as dypnone (B8250878) or β-methylchalcone.[1][2] The methodologies and data presented herein offer a framework for researchers to effectively evaluate the purity of this compound and compare it with alternative chalcone derivatives.
Introduction
This compound is a versatile building block in organic synthesis, serving as a precursor for various heterocyclic compounds. Its purity is paramount for the successful synthesis of downstream products and for ensuring reliable results in biological assays. The most common method for its synthesis is the Claisen-Schmidt condensation, which, while effective, can lead to several impurities.[3][4] This guide details the key analytical techniques for purity assessment and provides a comparative overview of purification methods.
Workflow for Purity Assessment
The general workflow for assessing the purity of synthesized this compound involves initial purification followed by analysis using various spectroscopic and chromatographic techniques.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes the expected results for a pure sample compared to a potentially impure sample.
| Analytical Technique | Pure this compound | Impure Sample (with common impurities) |
| Thin-Layer Chromatography (TLC) | A single spot with a specific Rf value. | Multiple spots indicating the presence of starting materials (acetophenone, benzaldehyde) or by-products.[5][6] |
| Melting Point | Sharp melting point range. | Broad and depressed melting point range.[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (conjugated ketone), C=C (alkene), and aromatic C-H bonds. | Additional peaks from impurities, such as a broad O-H stretch from aldol (B89426) addition products or C=O stretch from unreacted acetophenone. |
| 1H NMR Spectroscopy | Clean spectrum with distinct peaks corresponding to aromatic, vinylic, and methyl protons with appropriate integrations. | Additional peaks from impurities, such as signals from unreacted starting materials or by-products like Michael adducts.[3] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a high purity percentage (e.g., >99%). | Multiple peaks corresponding to the main product and impurities. |
Experimental Protocols
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 3:1 or 9:1 v/v).[4][7] The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired chalcone.[4]
-
Visualization: UV light at 254 nm.
Melting Point Determination
-
A small amount of the dried, purified solid is packed into a capillary tube.
-
The melting point is determined using a standard melting point apparatus. A sharp melting point range (typically within 1-2 °C) is indicative of high purity.
Infrared (IR) Spectroscopy
-
The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Characteristic Peaks for this compound:
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).
-
Expected Chemical Shifts (δ) for this compound: The exact chemical shifts can vary slightly depending on the solvent and spectrometer. The spectrum would show characteristic signals for the aromatic protons, the vinylic proton, and the methyl protons.
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[8]
-
Detection: UV detection at a wavelength where the chalcone has strong absorbance (e.g., 280 nm).[8]
Comparison of Purification Methods
The choice of purification method can significantly impact the final purity of the synthesized this compound.
| Purification Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize out.[7] | Simple, cost-effective, and can yield high-purity crystalline products.[4] | May not be effective for removing impurities with similar solubility; can result in product loss. |
| Column Chromatography | The crude product is separated on a silica gel column using an appropriate eluent system.[4] | Highly effective for separating complex mixtures and removing impurities with different polarities. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
Alternative Chalcones for Comparison
The purity assessment methods described for this compound are generally applicable to other chalcone derivatives. When comparing the purity of different chalcones, it is important to consider the nature of the substituents on the aromatic rings, as these can influence the physical properties (e.g., melting point, solubility) and the potential for side reactions during synthesis.
For example, chalcones with electron-donating or electron-withdrawing groups may exhibit different retention times in HPLC and Rf values in TLC. Their IR and NMR spectra will also show characteristic shifts corresponding to the specific substituents.
Logical Flow for Comparative Analysis
By following a standardized synthesis and purification protocol, a direct comparison of the purity of this compound with other chalcones can be objectively performed using the analytical methods outlined in this guide. This systematic approach is crucial for researchers and drug development professionals to ensure the quality and consistency of their synthesized compounds.
References
Cross-Referencing Spectroscopic Data of β-Methylchalcone: A Comparative Guide
Spectroscopic Data Summary
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for isomers of β-methylchalcone, providing a baseline for researchers to compare their own experimental data.
Table 1: ¹H NMR Spectroscopic Data of β-Methylchalcone Isomers
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4'-Methylchalcone | CDCl₃ | 8.03-7.98 (m, 1H), 7.67-7.57 (m, 1H), 7.55-7.48 (m, 2H), 7.43-7.32 (m, 2H), 7.12 (d, J = 14.9 Hz, 1H), 7.07-7.03 (m, 1H), 2.57 (s, 3H, -CH₃)[1] |
| 4-Methylchalcone | Not Specified | Spectral data available, but specific shifts not detailed in the provided snippets.[2] |
| (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Not Specified | The structural confirmation was done by ¹H NMR, but specific shifts are not listed.[3] |
Table 2: ¹³C NMR Spectroscopic Data of β-Methylchalcone Isomers
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 4'-Methylchalcone | CDCl₃ | 196.63, 152.40, 149.60, 136.39, 130.79, 128.66, 128.12, 127.19, 123.08, 112.17, 110.58, 70.83, 56.09, 26.39 (-CH₃)[1] |
| 4-Methylchalcone | Not Specified | ¹³C NMR spectrum is available.[2] |
| Chalcone (B49325) | CDCl₃ | 190.53, 144.85, 141.92, 138.22, 136.15, 132.59, 129.23, 128.87, 128.59, 128.40, 127.31, 126.98, 125.49[1] |
Table 3: Mass Spectrometry Data of β-Methylchalcone Isomers
| Compound | Ionization Method | m/z (Fragment Ions) |
| Chalcones with methyl substituents | Not Specified | A study on the mass spectra of chalcones with methyl substituents has been conducted.[4] |
| 2'-Hydroxy-4-methylchalcone | ESI-MS/MS | [M-H]⁻ at m/z 237.0921, with fragment ions at 219, 209.[5] |
| DH-2-MC (a hydroxy methoxy (B1213986) chalcone) | ESI-MS | [M-H]⁻ at m/z 269.[6] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols for the key analytical techniques, based on common practices found in the literature for the characterization of chalcones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the synthesized chalcone are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial and should be reported.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Important parameters to report include the chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, often at a frequency of 100 or 125 MHz.[1][7] Chemical shifts are reported in ppm.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Common ionization techniques for chalcones include Electron Ionization (EI) and Electrospray Ionization (ESI).[8] The choice of ionization method will influence the fragmentation pattern.
-
Data Acquisition: Mass spectra are recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.
Workflow for Cross-Referencing Spectroscopic Data
The process of cross-referencing experimentally obtained spectroscopic data with literature values is a systematic procedure to ensure the correct identification of a synthesized compound. The following diagram illustrates this workflow.
This structured approach ensures a rigorous and objective evaluation of the synthesized compound's identity. By systematically comparing experimental data with the reference data provided in this guide and other literature sources, researchers can confidently verify the structure of their β-methylchalcone derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 4-Methylchalcone | C16H14O | CID 5375849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of chalcones | ScholarWorks [scholarworks.calstate.edu]
- 5. 2'-Hydroxy-4-methylchalcone | C16H14O2 | CID 5376916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones [mdpi.com]
- 7. hmdb.ca [hmdb.ca]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
biological activity comparison of dypnone derivatives
Despite a comprehensive search for scholarly articles and reviews on the biological activity of dypnone (B8250878) derivatives, a significant body of comparative data necessary to construct a detailed guide as requested could not be located. Publicly available research appears to be limited regarding the direct comparison of various dypnone derivatives and their specific biological activities, such as antimicrobial, antitumor, or anti-inflammatory effects.
The search yielded information on structurally related compounds, including chalcones, which share the α,β-unsaturated ketone moiety with dypnones. Chalcone derivatives have been extensively studied and show a wide range of biological activities, including antitumor and anti-inflammatory properties. However, this information is not directly transferable to dypnone derivatives, as small changes in chemical structure can lead to significant differences in biological function.
Due to the lack of specific quantitative data (e.g., IC50, MIC values) and detailed experimental protocols for a range of dypnone derivatives in the scientific literature, it is not possible to generate the requested "Publish Comparison Guides" with the required data presentation, experimental protocols, and visualizations at this time.
Further experimental research focused on the synthesis and biological evaluation of a library of dypnone derivatives would be required to generate the necessary data for such a comparative analysis. Researchers, scientists, and drug development professionals interested in this specific class of compounds are encouraged to pursue such studies to fill this apparent gap in the literature.
A Comparative Guide to Analytical Method Validation for 1,3-Diphenyl-2-buten-1-one
This guide provides a comparative overview of potential analytical methods for the quantification of 1,3-Diphenyl-2-buten-1-one, also known as dypnone (B8250878). The validation of these methods is crucial for ensuring data integrity in research, development, and quality control of pharmaceuticals. The information presented is based on established analytical techniques for similar α,β-unsaturated ketones and adheres to the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4][5]
Introduction to Analytical Techniques
Several analytical techniques are suitable for the analysis of this compound, leveraging its chemical structure which includes a chromophore (the α,β-unsaturated ketone system) and sufficient volatility for gas chromatography. The most common and applicable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of compounds.[6][7][8] For this compound, a reversed-phase HPLC method with UV detection is highly suitable due to the compound's polarity and UV-absorbing properties.
-
Gas Chromatography (GC): An effective method for separating and analyzing volatile compounds.[9][10][11] Dypnone can be analyzed by GC, likely with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. Derivatization is generally not necessary for this compound.[12]
-
UV-Visible Spectroscopy: A simpler and more rapid technique that can be used for quantification if the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength. The α,β-unsaturated ketone moiety in dypnone gives rise to characteristic UV absorbance.[13][14][15]
Comparative Performance of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. Below is a summary of typical performance data for the validation of HPLC, GC, and UV-Visible Spectroscopy methods for the analysis of compounds similar to this compound.
| Validation Parameter | HPLC-UV | GC-FID | UV-Visible Spectroscopy |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (RSD%) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature program) | Low to Moderate (susceptible to interference) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm or the λmax).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
2. Gas Chromatography (GC) Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[16]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (for FID).
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and serially diluted.
-
Validation Parameters to be Assessed: Specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.
3. UV-Visible Spectroscopy Method
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent: A UV-grade solvent in which this compound is soluble and stable, and that does not absorb in the region of interest (e.g., ethanol (B145695) or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the blank (solvent) and the calibration standards at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Validation Parameters to be Assessed: Linearity, range, accuracy, precision, LOD, and LOQ. Specificity is a major limitation and must be carefully evaluated if interfering substances are present.
Workflow and Pathway Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
Logical Relationship of Analytical Techniques
This diagram shows the logical selection process for an analytical method based on sample complexity and required sensitivity.
Caption: Decision tree for selecting an analytical method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 7. Development and Validation of an HPLC Method for the Pharmacokinetic Study of Dipyridamole in Human -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. teledynelabs.com [teledynelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 12. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. tdi-bi.com [tdi-bi.com]
A Comparative Guide to the Reactivity of E and Z Isomers of β-Methylchalcone
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of β-methylchalcone, specifically the E (entgegen) and Z (zusammen) configurations, plays a pivotal role in its chemical reactivity and, by extension, its biological activity. While the (E)-isomer is thermodynamically more stable and thus more commonly studied, understanding the reactivity of the less stable (Z)-isomer is crucial for a comprehensive assessment of its potential in drug development and organic synthesis. This guide provides a comparative analysis of the reactivity of these two isomers, supported by established chemical principles and proposed experimental frameworks to elucidate their behavior in key chemical transformations.
Introduction to E/Z Isomerism in β-Methylchalcone
β-Methylchalcone possesses a carbon-carbon double bond within its α,β-unsaturated ketone backbone. The restricted rotation around this double bond gives rise to two geometric isomers: (E)-β-methylchalcone and (Z)-β-methylchalcone. In the (E)-isomer, the bulky phenyl and benzoyl groups are on opposite sides of the double bond, leading to lower steric hindrance and greater stability. Conversely, in the (Z)-isomer, these groups are on the same side, resulting in increased steric strain and lower thermodynamic stability. This fundamental structural difference is the primary determinant of their differential reactivity.
Hypothesized Comparative Reactivity
While direct quantitative experimental data comparing the chemical reactivity of the E and Z isomers of β-methylchalcone is not extensively available in the literature, we can infer their likely reactivity based on general principles of stereochemistry and the behavior of analogous α,β-unsaturated systems.
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction of chalcones. The reactivity of the β-carbon towards nucleophilic attack is central to this transformation.
It is hypothesized that the (E)-isomer will be more reactive towards nucleophiles in a Michael addition than the (Z)-isomer . This is predicated on:
-
Steric Hindrance: In the (Z)-isomer, the proximity of the phenyl group on the β-carbon to the benzoyl group can sterically hinder the approach of a nucleophile to the β-carbon. The (E)-isomer presents a more sterically accessible β-carbon, facilitating nucleophilic attack.
-
Transition State Energy: While the higher ground-state energy of the (Z)-isomer might suggest a lower activation energy, the transition state for the addition is likely to be significantly destabilized by increased steric crowding. This would lead to a higher overall activation energy and a slower reaction rate compared to the (E)-isomer.
Epoxidation
The epoxidation of the electron-deficient double bond in chalcones typically requires a nucleophilic oxidizing agent, such as hydrogen peroxide under basic conditions (a conjugate addition-elimination mechanism).
The relative reactivity in epoxidation is expected to be more nuanced. If the reaction proceeds through a nucleophilic attack on the β-carbon as the rate-determining step, the (E)-isomer is predicted to react faster due to lower steric hindrance, similar to the Michael addition. However, the stereochemical outcome of the epoxidation will be directly influenced by the geometry of the starting isomer, leading to diastereomeric epoxide products.
Quantitative Data Summary
As direct experimental kinetic data is sparse, the following table presents a hypothesized comparison based on established chemical principles. This serves as a framework for future experimental validation.
| Reaction Type | Isomer | Predicted Relative Reactivity | Rationale |
| Michael Addition | (E)-β-methylchalcone | Higher | Lower steric hindrance at the β-carbon, leading to a more stable transition state. |
| (Z)-β-methylchalcone | Lower | Significant steric hindrance impeding the approach of the nucleophile. | |
| Epoxidation | (E)-β-methylchalcone | Higher | Lower steric hindrance for the initial nucleophilic attack of the hydroperoxide anion. |
| (Z)-β-methylchalcone | Lower | Steric crowding around the double bond hindering the approach of the oxidizing agent. |
Experimental Protocols
To empirically determine and compare the reactivity of the E and Z isomers of β-methylchalcone, the following experimental protocols are proposed.
Synthesis and Separation of Isomers
-
Synthesis of (E)-β-methylchalcone: Typically synthesized via a Claisen-Schmidt condensation of acetophenone (B1666503) and β-methylcinnamaldehyde.
-
Photoisomerization to (Z)-β-methylchalcone: The (E)-isomer can be converted to a mixture of (E) and (Z) isomers by irradiation with UV light.
-
Dissolve (E)-β-methylchalcone in a suitable solvent (e.g., acetonitrile) in a quartz tube.
-
Irradiate the solution with a UV lamp (e.g., 350 nm) at room temperature.
-
Monitor the reaction progress by HPLC or ¹H NMR until a photostationary state is reached.
-
-
Separation of Isomers: The resulting mixture of (E) and (Z) isomers can be separated by column chromatography on silica (B1680970) gel or by preparative HPLC.
Comparative Kinetic Analysis of Michael Addition
Objective: To determine the second-order rate constants for the Michael addition of a thiol nucleophile to (E)- and (Z)-β-methylchalcone.
-
Materials:
-
Purified (E)-β-methylchalcone and (Z)-β-methylchalcone.
-
Thiophenol (as the nucleophile).
-
A suitable buffer solution (e.g., phosphate (B84403) buffer at pH 7.4).
-
Acetonitrile (as a co-solvent to ensure solubility).
-
UV-Vis spectrophotometer or HPLC.
-
-
Procedure:
-
Prepare stock solutions of each isomer and thiophenol in acetonitrile.
-
In a temperature-controlled cuvette, mix the buffer solution and the chalcone (B49325) isomer stock solution.
-
Initiate the reaction by adding the thiophenol stock solution.
-
Monitor the decrease in absorbance of the chalcone isomer at its λmax over time using a UV-Vis spectrophotometer. Alternatively, withdraw aliquots at specific time intervals, quench the reaction, and analyze the concentration of the remaining chalcone by HPLC.
-
Perform the kinetic runs under pseudo-first-order conditions (i.e., with a large excess of thiophenol).
-
Determine the pseudo-first-order rate constant (k') from the slope of the plot of ln[Chalcone] vs. time.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of thiophenol.
-
Repeat the experiment for the other isomer under identical conditions.
-
Safety Operating Guide
Proper Disposal of 1,3-Diphenyl-2-buten-1-one: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 1,3-Diphenyl-2-buten-1-one, a type of chalcone, are critical for ensuring laboratory safety and environmental protection.[1] This compound is classified as a hazardous material, and adherence to strict disposal protocols is mandatory.[1] This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste.
Hazard Profile and Safety Summary
All personnel handling this compound must be thoroughly familiar with its hazard profile. The following table summarizes the key hazard classifications and safety recommendations.
| Parameter | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. | [1][2] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, filter paper), must be classified as hazardous chemical waste.[3]
-
This waste must be segregated from other waste streams to avoid incompatible mixtures.[1] this compound is incompatible with strong oxidizing agents.[1]
2. Waste Containment:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container.[1] Do not mix with other incompatible waste streams.[1]
-
Contaminated Sharps: Any sharps, such as needles or broken glass, contaminated with this compound should be placed in a puncture-proof sharps container designated for hazardous chemical waste.[1][4]
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[3] List all components of the waste, including any solvents.
4. Storage:
-
Store sealed waste containers in a designated satellite accumulation area that is at or near the point of generation.[3][5]
-
Ensure the storage area is secure and inspected regularly for any leaks.[6]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[1]
-
Do not attempt to treat or dispose of the waste yourself unless you are trained and it is part of an approved protocol.[3]
6. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.[3]
-
Collect all contaminated materials, including absorbents and cleaning cloths, and place them in the designated hazardous waste container.[1][3]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.[3]
7. Empty Containers:
-
A container that has held this compound should be managed as hazardous waste.[7] If regulations permit, after being thoroughly emptied, the container's label should be defaced before disposal as regular trash.[7] However, given the aquatic toxicity, it is best to consult with your EHS office for specific guidance on container disposal.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste management guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 1,3-Diphenyl-2-buten-1-one
This guide provides critical safety and logistical information for the handling and disposal of 1,3-Diphenyl-2-buten-1-one. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to researchers, scientists, and drug development professionals.
Hazard Summary
This compound, also known as dypnone (B8250878) or β-methylchalcone, is a combustible solid that can cause skin and eye irritation.[1][2] Inhalation of dust may lead to respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area and avoid the formation of dust.[1][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Proper PPE is the first line of defense against chemical exposure.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | Goggles are required when there is a splash hazard. All eye and face protection should meet ANSI Z87.1 or EN 166 standards.[3][5] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[5][6] | Inspect gloves for degradation or punctures before use. Dispose of contaminated gloves properly and wash hands thoroughly after removal. |
| Laboratory coat. | A flame-resistant lab coat should be worn and fully buttoned to protect against splashes and dust.[1][5] | |
| Closed-toe shoes. | Shoes must cover the entire foot.[5] | |
| Respiratory Protection | NIOSH-approved particulate respirator. | Generally not required with adequate ventilation. If dust is generated or engineering controls are insufficient, a respirator is necessary.[1][3][5] |
Operational Plan for Safe Handling and Disposal
This step-by-step plan outlines the procedures for the safe management of this compound from receipt to disposal.
Experimental Protocol: Safe Handling Procedure
-
Receiving and Storage :
-
Inspection : Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[1][3] Keep it separate from incompatible materials such as oxidizing agents.[1][6]
-
-
Handling and Use :
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Personal Hygiene : Avoid all personal contact, including inhalation of dust.[6] Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling the chemical.[4]
-
Spill Management :
-
-
Disposal Plan :
-
Waste Collection : Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.[5]
-
Disposal Route : Dispose of the chemical waste through an approved hazardous waste disposal facility.[5] Do not dispose of it down the drain or in regular trash.[5] Follow all local, state, and federal regulations for chemical waste disposal.[5]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
